molecular formula C7H4ClFO2 B1423846 2-Chloro-3-fluoro-6-hydroxybenzaldehyde CAS No. 1263378-00-2

2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Cat. No.: B1423846
CAS No.: 1263378-00-2
M. Wt: 174.55 g/mol
InChI Key: BIJQDOONYNJEHP-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4ClFO2 and its molecular weight is 174.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-3-fluoro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJQDOONYNJEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde (CAS No. 1083103-41-6), a halogenated aromatic aldehyde of interest in synthetic chemistry. Due to its unique substitution pattern, this compound presents a versatile scaffold for the development of novel molecules in the pharmaceutical and agrochemical industries. This document synthesizes available data and provides expert insights into its structure, properties, potential reactivity, and safe handling, leveraging data from analogous compounds where direct experimental information is limited.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic compound featuring an aldehyde, a hydroxyl group, and two different halogen atoms on the benzene ring. The strategic placement of these functional groups—a hydroxyl group ortho to the aldehyde, with chlorine and fluorine atoms at adjacent positions—imparts a distinct electronic and steric environment, making it a valuable intermediate for complex organic synthesis. The interplay between the electron-withdrawing effects of the halogens and the aldehyde, and the electron-donating nature of the hydroxyl group, governs its reactivity and potential applications.

The structural features suggest potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen, a common characteristic in salicylaldehyde derivatives. This interaction can influence the compound's conformation, acidity, and reactivity.

dot

Caption: Figure 1: Chemical Structure

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, key physicochemical properties can be compiled from chemical supplier databases. These properties are fundamental for its handling, storage, and application in synthetic protocols.

PropertyValueSource
CAS Number 1083103-41-6[1]
Molecular Formula C₇H₄ClFO₂[1]
Molecular Weight 174.56 g/mol [2]
Physical Form Solid
Storage Temperature 2-8°C
Purity Typically >96%
InChI Key GSRXJDYHEMZYIQ-UHFFFAOYSA-N

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons.

  • Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, likely between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

  • Hydroxyl Proton (-OH): A broad singlet is expected, with its chemical shift being highly dependent on solvent and concentration. Intramolecular hydrogen bonding could shift this signal significantly downfield, potentially to δ 10.0-12.0 ppm.

  • Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 6.5-8.0 ppm). These would likely appear as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, and the six aromatic carbons, with C-F coupling influencing the signals of fluorine-bearing and adjacent carbons.

  • Carbonyl Carbon (-CHO): Expected around δ 190-200 ppm.

  • Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF). Carbons at the ortho and meta positions to the fluorine will also exhibit smaller C-F couplings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would provide confirmation of the key functional groups.

  • O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ for the hydroxyl group. Intramolecular hydrogen bonding may cause this band to be broader and shifted to a lower wavenumber.

  • C=O Stretch: A strong absorption band around 1650-1700 cm⁻¹ corresponding to the aldehyde carbonyl group.

  • C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Synthesis and Reactivity Profile

Potential Synthetic Pathways

Specific, documented synthetic procedures for this compound are not prevalent in the literature. However, its synthesis can be conceptualized through established organometallic and electrophilic aromatic substitution reactions. A plausible retrospective approach is outlined below.

dot

Synthesis_Pathway Figure 2: Plausible Retrosynthetic Analysis Target This compound Intermediate1 Halogenated Phenol Derivative Target->Intermediate1 Formylation StartingMaterial Substituted Anisole or Phenol Intermediate1->StartingMaterial Halogenation / Functional Group Interconversion

Sources

A Technical Guide to 2-Chloro-3-fluoro-6-hydroxybenzaldehyde: Synthesis, Structure, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-3-fluoro-6-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is emerging, this document synthesizes established principles and data from closely related analogues to offer a robust framework for its study and application.

Compound Identification and Structural Elucidation

Chemical Identity:

ParameterValueSource
IUPAC Name This compoundN/A
CAS Number 1263378-00-2[1][2]
Molecular Formula C₇H₄ClFO₂[1]
Molecular Weight 174.56 g/mol N/A
Canonical SMILES C1=C(C(=C(C=O)C(=C1)O)Cl)F[2]

Structural Features:

This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical reactivity and potential biological activity. The key functional groups are:

  • An Aldehyde Group (-CHO): A versatile functional group that can undergo a wide range of chemical transformations, including oxidation, reduction, and condensation reactions. It serves as a crucial handle for synthetic modifications.

  • A Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and interactions with biological targets. Its position ortho to the aldehyde group allows for potential intramolecular hydrogen bonding.

  • Halogen Atoms (Chlorine and Fluorine): The presence and position of these halogens significantly impact the electronic properties of the aromatic ring. Fluorine, being highly electronegative, can modulate the acidity of the hydroxyl group and influence the molecule's metabolic stability and binding affinity in a biological context.[3] The chlorine atom further contributes to the electronic landscape of the molecule.

Caption: Structure of this compound.

Proposed Synthetic Pathways

A Potential Retrosynthetic Approach:

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted phenol. The key transformations would involve the introduction of the aldehyde and halogen functional groups in a regioselective manner.

G Target Molecule This compound Formylation Orth-Formylation Target Molecule->Formylation Intermediate_1 2-Chloro-3-fluorophenol Formylation->Intermediate_1 Halogenation Regioselective Halogenation Intermediate_1->Halogenation Starting Material Substituted Phenol Halogenation->Starting Material

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol (Hypothetical):

The synthesis could proceed via a multi-step sequence, likely starting from a commercially available fluorophenol. The following is a proposed, logical workflow:

  • Chlorination of a Fluorophenol: Introduction of a chlorine atom onto the fluorophenol ring. The regioselectivity of this step would be critical and influenced by the directing effects of the existing hydroxyl and fluoro groups.

  • Ortho-Formylation: Introduction of the aldehyde group at the position ortho to the hydroxyl group. Methods like the Duff reaction or the Reimer-Tiemann reaction could be employed, with the choice of reagents and conditions being crucial to achieve the desired regioselectivity.[7]

  • Purification: The final product would require purification, likely through techniques such as column chromatography or recrystallization, to isolate the desired isomer from any side products.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this specific molecule is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.[7][8]

Technique Predicted Spectral Features
¹H NMR - Aldehyde proton (singlet, ~9.5-10.5 ppm)- Aromatic protons (doublets or multiplets, ~6.5-7.5 ppm)- Phenolic proton (broad singlet, chemical shift concentration-dependent)
¹³C NMR - Carbonyl carbon (~190-200 ppm)- Aromatic carbons (~110-160 ppm, with C-F and C-Cl coupling)
FT-IR - O-H stretch (broad, ~3200-3600 cm⁻¹)- C-H stretch (aromatic, ~3000-3100 cm⁻¹)- C=O stretch (strong, ~1650-1700 cm⁻¹)- C-Cl stretch (~600-800 cm⁻¹)
Mass Spec. - Molecular ion peak corresponding to the molecular weight (174.56 g/mol ) and characteristic isotopic pattern for a chlorine-containing compound.

Workflow for Structural Confirmation:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Proposed Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Structure Confirmation C_NMR ¹³C NMR H_NMR->C_NMR FTIR FT-IR C_NMR->FTIR MS Mass Spectrometry FTIR->MS Final Confirmation Final Confirmation MS->Final Confirmation

Caption: Workflow for the synthesis and structural confirmation.

Potential Applications in Drug Development

Substituted benzaldehydes are valuable precursors and intermediates in the synthesis of a wide array of pharmaceutical compounds.[9][10][11][12] The unique combination of functional groups in this compound makes it a promising scaffold for several reasons:

  • Versatile Synthetic Intermediate: The aldehyde and hydroxyl groups provide reactive sites for building more complex molecules, such as Schiff bases, chalcones, and various heterocyclic systems, which are common motifs in drug candidates.[13][14]

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter the pKa of the nearby hydroxyl group, all of which are critical parameters in drug design.[3]

  • Bioisosteric Replacement: The halogen and hydroxyl groups can serve as bioisosteres for other functional groups, allowing for the fine-tuning of a drug candidate's properties.

Potential Therapeutic Areas:

Given the biological activities of related halogenated and hydroxylated aromatic compounds, this compound could serve as a starting point for the development of novel agents in areas such as:

  • Antimicrobial Agents: Many phenolic and halogenated compounds exhibit antimicrobial properties.

  • Anticancer Agents: The development of Schiff bases and other derivatives from substituted benzaldehydes has been a strategy in cancer research.[13]

  • Enzyme Inhibitors: The specific substitution pattern may allow for targeted interactions with the active sites of various enzymes.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry. While detailed experimental data remains to be broadly published, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. As research into novel substituted aromatic compounds continues, this molecule may prove to be a valuable tool for the development of new therapeutic agents.

References

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4088-4092. Available at: [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]

  • Bagnoli, L., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1619. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Optoelectronics and Biomedical Materials, 4(4), 63-69. Available at: [Link]

  • Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Synthesis, 2004(02), 283-289. Available at: [Link]

  • Singh, S., et al. (2021). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]

  • Zhou, L., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(10), 103138. Available at: [Link]

  • Thakor, P. M., et al. (2022). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 7(42), 37803-37817. Available at: [Link]

  • Guseinov, F. I., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996-1000. Available at: [Link]

  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology, 5(3), 369-375. Available at: [Link]

  • (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-357. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-6-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its trifunctionalized ring—bearing an aldehyde, a hydroxyl group, a chlorine atom, and a fluorine atom—makes it a versatile precursor for the synthesis of complex heterocyclic compounds, novel pharmaceuticals, and agrochemicals. The specific arrangement of these substituents dictates the molecule's reactivity, electronic properties, and, consequently, its interaction with biological targets.

Molecular Structure and Physicochemical Properties

The unique substitution pattern is the primary driver of the molecule's spectroscopic signature. The aldehyde and chloro groups are electron-withdrawing, while the hydroxyl group is strongly electron-donating. The fluorine atom exhibits both inductive electron-withdrawal and resonance electron-donation. This electronic interplay, coupled with steric effects, results in a distinct chemical environment for each atom.

PropertyPredicted Value
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
CAS Number 1083103-41-6
Appearance Expected to be a solid at room temperature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the aromatic ring and the nature of the functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical shifts of the aldehydic, hydroxyl, and two aromatic protons. The splitting patterns (multiplicity) will be governed by spin-spin coupling between neighboring protons and through-space coupling with the fluorine atom.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~10.3Singlet (s)Aldehydic HThe electron-withdrawing nature of the aldehyde group and the aromatic ring places this proton in a highly deshielded environment.
~9.5 - 11.0Broad Singlet (br s)Hydroxyl HThe chemical shift is variable and concentration-dependent. Intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen is expected, leading to a downfield shift.
~7.30Doublet of Doublets (dd)Aromatic H (H-4)This proton is coupled to both the adjacent H-5 and the fluorine atom at position 3.
~6.95Triplet (t) or Doublet of Doublets (dd)Aromatic H (H-5)This proton is coupled to the adjacent H-4 and influenced by the fluorine at position 3, though to a lesser extent.

// Invisible edges for layout H_aldehyde -> mol [style=invis]; H_hydroxyl -> mol [style=invis]; H4 -> mol [style=invis]; H5 -> mol [style=invis]; } dot Figure 1: Predicted ¹H NMR Environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents, and the fluorine atom will cause characteristic splitting of the signals for the carbons it is directly attached to (C-3) and those nearby (C-2, C-4).

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentRationale
~188Doublet (d)C=O (Aldehyde)Carbonyl carbons are highly deshielded. A small coupling to the fluorine (⁴JCF) might be observed.
~155Doublet (d)C-OH (C-6)The hydroxyl group strongly shields this carbon, but its position ortho to the aldehyde deshields it.
~150Doublet (d)C-F (C-3)The direct attachment to the highly electronegative fluorine atom causes a large downfield shift and a large one-bond C-F coupling constant (¹JCF).
~125Doublet (d)C-H (C-4)Aromatic carbon signal, split by coupling to the fluorine atom (²JCF).
~120Singlet (s) or small DoubletC-Cl (C-2)Attached to an electron-withdrawing chlorine. May show a small coupling to fluorine (²JCF).
~118Doublet (d)C-H (C-5)Aromatic carbon signal, split by coupling to the fluorine atom (³JCF).
~115Singlet (s) or small DoubletC-1 (ipso to aldehyde)Positioned between two ortho substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3200-3400Broad, MediumO-H StretchThe broadness is due to hydrogen bonding, likely intramolecularly with the carbonyl oxygen.
3000-3100WeakAromatic C-H StretchTypical for C-H bonds on an aromatic ring.
2700-2900Weak, often two bandsAldehydic C-H StretchA characteristic, though often weak, absorption for aldehydes.
1650-1680StrongC=O StretchThe carbonyl stretch is a very strong and sharp band. Its position is influenced by conjugation with the aromatic ring and hydrogen bonding.
1580-1620MediumAromatic C=C StretchCharacteristic vibrations of the benzene ring.
1200-1300MediumC-O Stretch (Phenolic)The stretching vibration of the bond between the aromatic ring and the hydroxyl group.
1000-1100MediumC-F StretchA characteristic band for the carbon-fluorine bond.
600-800MediumC-Cl StretchThe carbon-chlorine bond vibration appears in the lower frequency region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI-MS)

m/z (mass-to-charge ratio)Relative IntensityAssignmentRationale
174/176High[M]⁺ (Molecular Ion)The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is the characteristic isotopic signature of a single chlorine atom.
173/175Medium[M-H]⁺Loss of the acidic aldehydic proton is a common fragmentation pathway.
145/147High[M-CHO]⁺Loss of the formyl radical (-CHO) is a very common and favorable fragmentation for benzaldehydes.
117Medium[M-CHO-CO]⁺Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment.

G M [M]⁺ m/z 174/176 M_H [M-H]⁺ m/z 173/175 M->M_H - H• M_CHO [M-CHO]⁺ m/z 145/147 M->M_CHO - CHO• M_CHO_CO [M-CHO-CO]⁺ m/z 117 M_CHO->M_CHO_CO - CO

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol.

    • Collect a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Processing: Label the significant peaks with their wavenumbers (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane). The sample can be introduced into the ion source via a direct insertion probe or, more commonly, through a Gas Chromatograph (GC-MS) for purified samples.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While direct experimental data is sparse, a thorough analysis of its structural components and comparison with related molecules allows for a confident prediction of its NMR, IR, and MS spectra. This guide provides the foundational knowledge for researchers to interpret their own experimental data, confirm the synthesis of the target compound, and proceed with its application in drug discovery and materials science.

References

  • Spectroscopic data for related compounds were referenced from publicly available databases. For specific examples and further reading on spectroscopic techniques, consult the following types of resources: NIST Chemistry WebBook: Provides comprehensive spectroscopic data for a wide range of chemical compounds. PubChem: A public database of chemical substances and their properties, often including links to spectral data. SpectraBase: A comprehensive database of spectral data. Textbooks on organic spectroscopy, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

The Pivotal Role of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde in Next-Generation Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of versatile chemical synthons. 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, a uniquely substituted aromatic aldehyde, represents a promising yet underutilized building block for the creation of advanced pesticides. While direct literature on its extensive application is emerging, a thorough analysis of its structural motifs—a reactive aldehyde, a nucleophilic hydroxyl group, and a strategically halogenated phenyl ring—in the context of established agrochemical synthesis provides a compelling roadmap for its potential. This technical guide elucidates the prospective applications of this compound in the synthesis of next-generation insecticides and fungicides, drawing parallels from the well-documented utility of its structural analogs. We present hypothetical, yet chemically sound, synthetic pathways, detailed experimental protocols, and the underlying chemical principles that position this molecule as a key intermediate for future agrochemical development.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Agrochemicals

The benzaldehyde scaffold is a cornerstone in the synthesis of a myriad of biologically active compounds. The introduction of halogen atoms, such as chlorine and fluorine, into the benzene ring is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and target specificity.[1][2] Halogenation can profoundly influence the physicochemical properties of a molecule, impacting its lipophilicity, electronic character, and binding affinity to target proteins.[3]

This compound presents a particularly interesting substitution pattern. The presence of both chlorine and fluorine offers a "mixed halogen" profile, a feature increasingly found in modern pesticides.[1] The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including oxidations, reductions, and condensations. Crucially, the hydroxyl group at the 6-position introduces a site for derivatization, such as etherification, which can be exploited to introduce novel pharmacophores or modulate the molecule's overall properties.

This guide will focus on two primary areas of prospective application for this compound:

  • Insecticide Synthesis: Leveraging the established synthetic routes for anthranilic diamide insecticides.

  • Fungicide Synthesis: Exploring pathways to novel fungicides, potentially targeting succinate dehydrogenase (SDH) or other validated fungal targets.

Application in Insecticide Synthesis: A Gateway to Novel Anthranilic Diamides

The anthranilic diamide class of insecticides, which includes the blockbuster product chlorantraniliprole, has revolutionized pest management due to its potent and selective activity against a broad spectrum of lepidopteran pests.[4] The synthesis of chlorantraniliprole famously utilizes 2-chloro-6-fluorobenzaldehyde as a key starting material.[5] By examining this established pathway, we can logically extrapolate a synthetic route that incorporates this compound to generate novel, potentially more efficacious, insecticide candidates.

Established Synthesis of Chlorantraniliprole: A Comparative Model

The industrial synthesis of chlorantraniliprole involves the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[6] The latter is prepared from 2-chloro-6-fluorobenzaldehyde through a multi-step process.[5]

Established Synthetic Workflow for a Key Chlorantraniliprole Intermediate

G A 2-Chloro-6-fluorobenzaldehyde B 2-Chloro-6-methylbenzaldehyde A->B Methylation C 2-Chloro-6-methylbenzoic Acid B->C Oxidation D 2-Amino-3-methylbenzoic Acid C->D Amination E 2-Amino-5-chloro-3-methylbenzoic Acid D->E Chlorination F 2-Amino-5-chloro-N,3-dimethylbenzamide E->F Amidation

Caption: Synthetic pathway from 2-chloro-6-fluorobenzaldehyde to a key benzamide intermediate for chlorantraniliprole.[5]

Proposed Synthetic Pathway for Novel Insecticides

The presence of the 6-hydroxyl group in this compound allows for a divergent approach. This hydroxyl group could be alkylated at an early stage to introduce a variety of alkoxy groups, potentially influencing the final compound's insecticidal spectrum and pharmacokinetic properties.

Proposed Synthetic Workflow for Novel Insecticide Intermediates

G A This compound B 2-Chloro-3-fluoro-6-alkoxybenzaldehyde A->B Alkylation (R-X) C 2-Chloro-3-fluoro-6-alkoxy-1-methylbenzaldehyde B->C Methylation D 2-Chloro-3-fluoro-6-alkoxy-1-methylbenzoic Acid C->D Oxidation E 2-Amino-3-fluoro-6-alkoxy-1-methylbenzoic Acid D->E Amination F Novel Benzamide Intermediate E->F Amidation

Caption: Proposed pathway for novel benzamide intermediates from this compound.

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Alkylation of this compound

  • To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide; 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-3-fluoro-6-alkoxybenzaldehyde.

Causality: The use of a polar aprotic solvent facilitates the SN2 reaction, while the carbonate base is sufficient to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack on the alkyl halide.

Protocol 2: Oxidation to the Benzoic Acid Derivative

  • Dissolve the 2-chloro-3-fluoro-6-alkoxy-1-methylbenzaldehyde (1.0 eq) in a mixture of t-butanol and water.

  • Add sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (1.5 eq) to the solution.

  • Stir vigorously at room temperature and monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with HCl and extract the product with dichloromethane.

  • Dry the organic phase and concentrate to afford the corresponding benzoic acid.

Causality: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids in the presence of other functional groups. Sodium dihydrogen phosphate acts as a buffer to prevent the formation of explosive chlorine dioxide.

Application in Fungicide Synthesis: Exploring New Chemical Space

Substituted benzaldehydes and their derivatives are known to exhibit a wide range of biological activities, including antifungal properties.[7][8] The structural features of this compound make it an attractive starting point for the synthesis of novel fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme complex.

Rationale for Targeting SDH

Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that act by disrupting the fungal mitochondrial respiratory chain.[9] Many commercial SDHIs feature a carboxamide linkage and a halogenated aromatic or heteroaromatic ring system. The synthesis of such compounds often involves the amidation of a carboxylic acid with a substituted amine.

Proposed Synthetic Pathway for Novel SDHI Fungicides

A plausible synthetic route would involve the oxidation of this compound to the corresponding benzoic acid, followed by etherification and subsequent amidation with a suitable amine-containing pharmacophore (e.g., a substituted pyrazole or pyridine).

Proposed Synthetic Workflow for Novel SDHI Fungicides

G A This compound B 2-Chloro-3-fluoro-6-hydroxybenzoic Acid A->B Oxidation C 2-Chloro-3-fluoro-6-(substituted benzyloxy)benzoic Acid B->C Etherification (Williamson Synthesis) D Acid Chloride Intermediate C->D Activation (e.g., SOCl₂) E Novel SDHI Fungicide Candidate D->E Amidation F Pharmacophore-Amine (e.g., aminopyrazole) F->E

Caption: Proposed pathway for novel SDHI fungicides from this compound.

Detailed Experimental Protocols (Hypothetical)

Protocol 3: Etherification of the Benzoic Acid Intermediate

  • Suspend 2-Chloro-3-fluoro-6-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

  • Add a substituted benzyl halide (e.g., 2,4-dichlorobenzyl chloride; 1.1 eq). The introduction of additional halogens on the benzyl moiety has been shown to be beneficial for antifungal activity.[9]

  • Heat the mixture to 80-90°C for several hours, monitoring by LC-MS.

  • After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Causality: The Williamson ether synthesis is a robust method for forming ether linkages. DMF is an excellent solvent for this reaction, and the elevated temperature ensures a reasonable reaction rate.

Protocol 4: Amidation to the Final Product

  • Reflux a solution of the benzoic acid derivative (1.0 eq) in thionyl chloride (5.0 eq) for 2-3 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent like dichloromethane.

  • In a separate flask, dissolve the desired amine-containing pharmacophore (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane.

  • Cool the amine solution to 0°C and add the acid chloride solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Causality: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the amide bond formation with the amine. The use of a base is necessary to neutralize the HCl generated during the reaction.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yield and purity data for the key synthetic steps outlined above, based on typical outcomes for similar reactions reported in the literature.

Step Product Hypothetical Yield (%) Hypothetical Purity (%)
Protocol 1 2-Chloro-3-fluoro-6-methoxybenzaldehyde85-95>98 (GC-MS)
Protocol 2 2-Chloro-3-fluoro-6-methoxy-1-methylbenzoic Acid80-90>97 (HPLC)
Protocol 3 2-Chloro-3-fluoro-6-(2,4-dichlorobenzyloxy)benzoic Acid75-85>98 (LC-MS)
Protocol 4 Novel SDHI Fungicide Candidate70-85>99 (UPLC)

Conclusion and Future Outlook

While this compound is not yet a widely cited intermediate in mainstream agrochemical synthesis, its structural features present a compelling case for its potential. By drawing logical parallels with the synthesis of established, high-value agrochemicals like chlorantraniliprole, and by leveraging the unique reactivity of its hydroxyl group, researchers can design and synthesize novel insecticide and fungicide candidates. The proposed synthetic pathways in this guide offer a robust starting point for such exploratory research. The derivatization of the hydroxyl group, in particular, opens up a vast chemical space for fine-tuning the biological activity and physicochemical properties of the resulting compounds. As the demand for innovative crop protection solutions continues to grow, the strategic application of versatile building blocks like this compound will be paramount in the discovery and development of the next generation of agrochemicals.

References

  • Application Notes and Protocols: 2-Chloro-6-fluorobenzaldehyde as a Key Intermediate in Agrochemical Production - Benchchem.
  • The Role of 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1) in Pesticide Formulation.
  • Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives.
  • 2-Chloro-6-fluorobenzaldehyde - Wikipedia. Available from: [Link]

  • Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols - Benchchem.
  • Method for synthesizing chlorantraniliprole - Patsnap Eureka. Available from: [Link]

  • The Synthetic Pathway of Chlorantraniliprole: A Technical Guide - Benchchem.
  • Application of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde Derivatives in Crop Protection Research - Benchchem.
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  • Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine - ResearchGate. Available from: [Link]

  • The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - NIH. Available from: [Link]

  • CN104844569A - Chlorantraniliprole synthesis method - Google Patents.
  • Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis - PMC - NIH. Available from: [Link]

  • The unique role of halogen substituents in the design of modern agrochemicals - PubMed. Available from: [Link]

  • The unique role of halogen substituents in the design of modern agrochemicals | Request PDF - ResearchGate. Available from: [Link]

  • Manufacturing Approaches of New Halogenated Agrochemicals - ResearchGate. Available from: [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - MDPI. Available from: [Link]

  • Benzaldehyde derivatives from Eurotium rubrum, an endophytic fungus derived from the mangrove plant Hibiscus tiliaceus - PubMed. Available from: [Link]

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  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. Available from: [Link]

  • Methoxychalcones and Cinnamaldehyde as Herbicidal Compounds - ACS Publications. Available from: [Link]

  • A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed Central. Available from: [Link]

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An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document emphasizes predictive principles based on its physicochemical properties and offers detailed, actionable protocols for its empirical determination. We will explore the theoretical underpinnings of solubility, predict its behavior in various organic solvent classes, and provide a step-by-step methodology for robust experimental quantification.

Introduction: The Critical Role of Solubility

This compound is a trifunctional aromatic compound featuring an aldehyde, a phenol, a chloro, and a fluoro group. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The efficiency of its use in synthesis, its purification via crystallization, and its formulation into drug products are all critically dependent on its solubility in various media.[1]

This guide is designed for researchers, chemists, and formulation scientists. It aims to provide a foundational understanding of the factors governing the solubility of this molecule and to equip the reader with the tools to predict and experimentally verify its solubility in a range of organic solvents.

Physicochemical Properties: The Key to Prediction

The structure of a molecule dictates its properties, and by analyzing the key physicochemical parameters of this compound, we can make educated predictions about its solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C₇H₄ClFO₂---
Molecular Weight 174.56 g/mol Moderate molecular size, generally favoring solubility.[3]
Appearance Expected to be a solid at room temperature.Melting point will be a key factor in the thermodynamics of dissolution.
Hydrogen Bond Donor 1 (from the hydroxyl group)Can form strong hydrogen bonds with protic solvents (e.g., alcohols).
Hydrogen Bond Acceptor 3 (oxygen atoms in hydroxyl and aldehyde, fluorine)Can accept hydrogen bonds from protic solvents.
Polarity HighThe combination of polar functional groups (aldehyde, hydroxyl) and halogens suggests the molecule is polar. This predicts higher solubility in polar solvents.
pKa of Hydroxyl Group Estimated to be around 7-9The phenolic proton is weakly acidic. Solubility in protic solvents can be influenced by pH, though this is more relevant in aqueous systems.

These properties collectively suggest that this compound is a polar molecule with significant hydrogen bonding capabilities. This forms the basis for the "like dissolves like" principle, which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[2]

Theoretical Framework for Solubility Prediction

While "like dissolves like" provides a useful qualitative guideline, more quantitative methods can offer deeper insights. One such powerful tool is the Hansen Solubility Parameters (HSP) model.[4][5]

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) parameters will be miscible. While the exact HSP values for this compound are not published, they can be estimated using group contribution methods or software.[6] For the purpose of this guide, we will use the HSP of known solvents to rationalize solubility predictions.

Diagram: The Principle of "Like Dissolves Like"

The following diagram illustrates the conceptual relationship between the solute and various solvent classes based on polarity and hydrogen bonding potential.

G cluster_solute Solute cluster_solvents Organic Solvents solute This compound (Polar, H-Bond Donor/Acceptor) Protic Protic (e.g., Methanol, Ethanol) Polar, H-Bond Donor/Acceptor solute->Protic High Solubility (Strong H-Bonding) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Polar, H-Bond Acceptor solute->Aprotic Good Solubility (Polarity Match) NonPolar Non-Polar (e.g., Hexane, Toluene) Low Polarity, No H-Bonding solute->NonPolar Low Solubility (Mismatch)

Caption: Predicted solubility based on intermolecular force compatibility.

Predicted Solubility Profile

Based on the physicochemical properties and theoretical principles, we can predict the solubility of this compound in common classes of organic solvents.

Table 2: Predicted Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very HighStrong hydrogen bonding interactions between the solute's hydroxyl group and the solvent's hydroxyl groups, as well as favorable polar interactions.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighStrong dipole-dipole interactions. The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateTHF is more polar and a better hydrogen bond acceptor than diethyl ether, so solubility is expected to be higher in THF.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateModerate polarity, but lack of strong hydrogen bonding capabilities will limit solubility compared to protic or polar aprotic solvents.
Aromatic Toluene, BenzeneLowPrimarily dispersion forces. The polarity mismatch will result in poor solvation.
Aliphatic Hexane, HeptaneVery Low / InsolubleSignificant mismatch in polarity and intermolecular forces.

Experimental Determination of Solubility

While predictions are invaluable for initial solvent screening, empirical data is the gold standard. The Isothermal Saturation Method is a robust and widely used technique to quantify solubility.[7]

Protocol: Isothermal Saturation Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • High-purity organic solvents

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of the solute in the chosen solvent at known concentrations.

    • Analyze these standards using HPLC-UV or UV-Vis to generate a calibration curve of response (e.g., peak area) versus concentration.

  • Sample Preparation:

    • Add an excess amount of the solid solute to a known volume of the solvent in a glass vial. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or incubator set to the desired constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution must be saturated.

  • Sampling and Filtration:

    • Allow the vial to stand at the constant temperature for a short period to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[7]

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the solubility of the compound in the solvent at that temperature.

Diagram: Experimental Workflow for Solubility Determination

Caption: Isothermal equilibrium method workflow.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound.

  • Temperature: For most solid organic compounds dissolving in liquid organic solvents, solubility increases with temperature.[3] This is because the dissolution process is often endothermic. A study on the solubility of organic solids found that for 85% of cases, the variation of solubility with temperature was exponential, with a median "solubility doubling temperature" of 20 °C.[8]

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can alter their polarity and hydrogen bonding characteristics, thereby affecting the measured solubility.

  • Compound Purity: Impurities in the solute itself can either increase or decrease its apparent solubility.

  • Crystallinity: The crystalline form (polymorph) of the solid can have a different lattice energy, which in turn affects the energy required for dissolution and thus its solubility.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a thorough analysis of its molecular structure provides a strong predictive foundation. The presence of polar and hydrogen-bonding functional groups indicates a high affinity for polar protic and polar aprotic organic solvents, with progressively lower solubility in less polar media. This guide provides not only a theoretical framework for understanding these interactions but also a detailed, practical protocol for the experimental determination of solubility. By combining predictive modeling with rigorous empirical measurement, researchers can effectively select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating the drug development process.

References

  • Rowan Scientific. Predicting Solubility. [Link]

  • Işık, M., Sorkun, M. C., Khetan, A., & Er, S. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Ghorbanzadeh, M., Ghaedi, H., & Mofrad, M. R. K. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Computer-Aided Molecular Design, 37(10), 623-636. [Link]

  • Işık, M., & Er, S. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 641-644. [Link]

  • University of Toronto. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Wolfram Data Repository. Hansen Solubility Parameters. (2020). [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde. [Link]

  • University of Calgary. Solubility of Organic Compounds. (2023). [Link]

  • Hansen Solubility. Hansen Solubility Parameters. [Link]

  • Park, K. Hansen Solubility Parameters. [Link]

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  • ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010). [Link]

  • Hansen Solubility. HSPiP - Hansen Solubility Parameters in Practice. [Link]

  • Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). [Link]

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

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A Technical Guide to 2-Chloro-3-fluoro-6-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, a halogenated aromatic aldehyde. As a Senior Application Scientist, this document synthesizes available chemical data with insights into its potential applications as a synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. While this specific isomer is not as extensively documented as some related compounds, this guide extrapolates from established chemical principles and data on analogous structures to provide a robust framework for its use.

Core Molecular and Physical Properties

This compound is a substituted benzaldehyde with the chemical formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . The strategic placement of chloro, fluoro, and hydroxyl groups on the aromatic ring imparts a unique electronic and steric profile, making it a potentially valuable building block in organic synthesis.

PropertyValueSource(s)
Chemical Formula C₇H₄ClFO₂[1][2]
Molecular Weight 174.56 g/mol
CAS Numbers 1083103-41-6, 1263378-00-2[1]
Physical Form Solid (predicted)[2]
Storage Temperature 2-8°C[1][2]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility for this specific isomer are not widely available in published literature. Storage at refrigerated temperatures is recommended to ensure stability.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry reactions. One potential pathway involves the ortho-lithiation and subsequent formylation of a corresponding substituted phenol.

The reactivity of this molecule is governed by its three functional groups: the aldehyde, the hydroxyl group, and the halogen substituents. The aldehyde group is a key site for nucleophilic addition and condensation reactions, allowing for the formation of a wide variety of derivatives such as Schiff bases and chalcones. The hydroxyl group, being an activating ortho-, para-director, can influence further electrophilic aromatic substitution reactions, though the presence of the deactivating aldehyde and halogen groups complicates this.

Below is a conceptual workflow for a potential synthetic transformation involving this compound.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A This compound C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Primary Amine (R-NH2) B->C D Schiff Base Derivative C->D Formation of Imine

Caption: Conceptual workflow for the synthesis of a Schiff base from this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are crucial intermediates in the synthesis of a vast array of pharmaceutical compounds. While specific applications for this compound are not yet widely documented, its structural motifs suggest several areas of potential utility.

  • Scaffold for Novel Heterocycles: The reactivity of the aldehyde and hydroxyl groups makes this compound a suitable precursor for the synthesis of various heterocyclic systems, which are core structures in many drugs.

  • Intermediate for Bioactive Molecules: The related compound, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the production of antiseptics like dicloxacillin and flucloxacillin.[3] The addition of a hydroxyl group in the 6-position on the benzene ring of this compound provides an additional site for modification, potentially leading to the development of new derivatives with unique biological activities.

The combination of a chlorine and a fluorine atom on the benzaldehyde ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. Fluorine, in particular, is often incorporated to enhance metabolic stability and binding affinity.

Safety and Handling

  • Hazard Classification (Predicted): Likely to be classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[1]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Always consult a comprehensive and up-to-date MSDS for the specific compound from the supplier before handling.

Conclusion

This compound represents a chemical building block with significant potential, particularly for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental data for this specific isomer is currently sparse, its structural features suggest a rich chemistry that can be exploited for the creation of diverse molecular architectures. Further research into the synthesis and applications of this compound is warranted to fully explore its utility.

References

  • PubChem. 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Patsnap. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka. [Link]

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]

  • Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Google Patents.

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Methodological & Application

Application Note: Regioselective ortho-Lithiation of 1-Chloro-3-fluorobenzene for the Synthesis of Functionalized Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds, offering a predictable alternative to classical electrophilic aromatic substitution.[1] This guide provides an in-depth analysis and detailed protocols for the ortho-lithiation of 1-chloro-3-fluorobenzene. We will explore the underlying mechanistic principles, the factors governing regioselectivity, and the practical considerations for selecting reagents and reaction conditions. By leveraging the directing capabilities of the fluorine substituent, this methodology enables the precise introduction of electrophiles at the C-2 position, yielding valuable 1,2,4-trisubstituted benzene derivatives that are key intermediates in medicinal chemistry and materials science.[2][3]

The Principle of Directed ortho-Metalation (DoM)

DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a heteroatom-containing functional group, known as a Directed Metalation Group (DMG).[4] The process is typically mediated by a strong organolithium base.

The mechanism proceeds through two key steps:

  • Coordination: The Lewis acidic lithium atom of the base coordinates to the Lewis basic heteroatom of the DMG. This pre-complexation step brings the base into close proximity to the ortho-protons.[1]

  • Deprotonation: The alkyl or amide group of the lithium base abstracts the sterically most accessible and/or most acidic ortho-proton, forming a thermodynamically stable aryllithium intermediate.[5] This intermediate can then be trapped by a wide range of electrophiles.

The efficacy of a DMG is determined by its ability to coordinate with the lithium base while being a poor electrophilic site itself.[1] The relative directing power of various DMGs has been established through extensive competition experiments.

Table 1: Hierarchy of Common Directed Metalation Groups (DMGs)

Strength Directing Metalation Groups (DMGs)
Strong -OCONR₂, -CONR₂, -SO₂NR₂, -CH₂NR₂
Moderate -OCH₂OR (MOM), -OR, -F, -CF₃
Weak -CH₂OH, -NR₂, -Cl, -Br

This table presents a generalized hierarchy. The effective directing ability can be influenced by steric factors and the specific reaction conditions.[1][6]

Decoding Regioselectivity in 1-Chloro-3-fluorobenzene

The substitution pattern of 1-chloro-3-fluorobenzene presents three potential sites for deprotonation: C-2, C-4, and C-6. The outcome of the lithiation is dictated by the synergistic interplay of the directing abilities of the two halogen substituents.

  • Fluorine as the Primary Director: Fluorine is classified as a moderate DMG, significantly more effective than chlorine, which is a weak director.[1][7] The primary mechanistic event is the coordination of the organolithium base to the fluorine atom. This directs deprotonation to one of the adjacent positions: C-2 or C-4.

  • Acidification by Chlorine: The C-2 proton is positioned between the primary fluorine director and the electron-withdrawing chlorine atom. The inductive effect of the chlorine atom increases the kinetic acidity of the C-2 proton compared to the C-4 proton.

  • The Result: C-2 Lithiation: The combination of strong directionality from the fluorine atom and enhanced acidity at the C-2 position leads to a highly regioselective deprotonation at the C-2 site. This generates the 2-lithio-1-chloro-3-fluorobenzene intermediate, which can be trapped by an electrophile to yield a 1,2,4-trisubstituted product.[7]

Figure 1: Mechanism of directed ortho-lithiation of 1-chloro-3-fluorobenzene.

Selecting the Optimal Reagents and Conditions

The success of the ortho-lithiation hinges on the careful selection of the base, solvent, and temperature. These parameters control the reaction's kinetics, selectivity, and the stability of the reactive intermediate.

Lithium Bases

The choice of base is critical and depends on the substrate's sensitivity and the desired reactivity.

Table 2: Comparison of Common Bases for ortho-Lithiation

Base Characteristics & Use Cases
n-BuLi Highly basic and common, but also highly nucleophilic. Often used with a chelating agent like TMEDA to increase reactivity and break up aggregates.[6]
s-BuLi / t-BuLi More basic and sterically hindered than n-BuLi, reducing nucleophilicity.[8] t-BuLi is extremely reactive and pyrophoric.[9]
LDA Lithium diisopropylamide is a strong, non-nucleophilic base. It is ideal for substrates with electrophilic sites (e.g., esters) and often provides higher regioselectivity.[10][11]

| Schlosser's Base | A superbasic mixture of an alkyllithium (e.g., n-BuLi) and a potassium alkoxide (e.g., KOt-Bu).[12] It generates a highly reactive organopotassium species in situ, capable of deprotonating even weakly acidic C-H bonds.[13] |

For 1-chloro-3-fluorobenzene, both LDA and n-BuLi/TMEDA are effective. LDA is often preferred in process development for its superior safety profile and selectivity, minimizing potential side reactions.[10]

Solvents and Temperature
  • Solvents: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard.[1] They are crucial for solvating the organolithium species and preventing aggregation. It is important to note that strong bases like n-BuLi can react with THF, especially at temperatures above -20 °C, through a process of ether cleavage.[8]

  • Temperature: Reactions are almost universally conducted at low temperatures, typically -78 °C (a dry ice/acetone bath).[14] This low temperature is essential for several reasons:

    • Kinetic Control: It ensures that the reaction proceeds via the kinetically favored pathway (deprotonation at the most acidic, directed site) rather than a thermodynamically controlled one, which could lead to isomer mixtures.[14][15]

    • Intermediate Stability: The aryllithium intermediate is thermally unstable and will decompose at higher temperatures.

    • Side Reaction Prevention: It minimizes side reactions such as ether cleavage or reaction with the halogen substituents.

Experimental Protocols

Safety Precaution: All organolithium reagents are pyrophoric and react violently with water and protic solvents. All procedures must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

G start Start: Oven-dried glassware under N2/Ar setup Assemble Reaction: Add substrate and anhydrous THF start->setup cool Cool to -78 °C (Dry Ice/Acetone) setup->cool base_add Slowly add organolithium base (e.g., LDA) cool->base_add Maintain Temp. stir Stir for 1-2 h at -78 °C base_add->stir Formation of aryllithium quench Add Electrophile (E+) solution at -78 °C stir->quench warm Warm to Room Temp. quench->warm workup Aqueous Workup & Extraction warm->workup purify Purification: Crystallization or Chromatography workup->purify end_node End: Isolated Product purify->end_node

Figure 2: General experimental workflow for ortho-lithiation and electrophilic quench.

Protocol 1: Synthesis of 2-Chloro-4-fluorobenzoic Acid

This protocol utilizes the robust and non-nucleophilic base LDA, followed by quenching with carbon dioxide to yield the corresponding carboxylic acid, a versatile synthetic intermediate.[2][16]

Materials:

  • 1-Chloro-3-fluorobenzene (1.0 eq)

  • Diisopropylamine (1.2 eq), freshly distilled

  • n-Butyllithium (1.1 eq, e.g., 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (gas or solid dry ice)

  • Hydrochloric Acid (e.g., 2 M aqueous)

  • Ethyl Acetate

  • Brine

Procedure:

  • LDA Preparation: To an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and freshly distilled diisopropylamine (1.2 eq). Cool the solution to -78 °C. Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 1-chloro-3-fluorobenzene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Carboxylation (Quench): While maintaining the cold temperature, quench the reaction by bubbling CO₂ gas through the solution for 30 minutes, or by carefully transferring the reaction mixture via cannula onto an excess of crushed, anhydrous dry ice.

  • Workup: Allow the mixture to warm to room temperature. Add 2 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-chloro-4-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of (2-Chloro-4-fluorophenyl)(diphenyl)methanol

This protocol demonstrates the use of n-BuLi with the additive TMEDA and trapping with a ketone electrophile.

Materials:

  • 1-Chloro-3-fluorobenzene (1.0 eq)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.2 eq), freshly distilled

  • n-Butyllithium (1.1 eq, e.g., 2.5 M in hexanes)

  • Benzophenone (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF, 1-chloro-3-fluorobenzene (1.0 eq), and freshly distilled TMEDA (1.2 eq).

  • Lithiation: Cool the solution to -78 °C. Slowly add n-BuLi (1.1 eq) dropwise. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the reaction at -78 °C for 1 hour.

  • Electrophilic Trap: Add a solution of benzophenone (1.1 eq) in a minimal amount of anhydrous THF dropwise to the aryllithium solution at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Anhydrous Conditions are Paramount: Water will rapidly quench the organolithium base and the aryllithium intermediate. Ensure all glassware is oven- or flame-dried and solvents are rigorously dried.

  • Titration of Organolithium Reagents: The molarity of commercial alkyllithium solutions can decrease over time. It is best practice to titrate the solution (e.g., using the Gilman double titration method) before use to ensure accurate stoichiometry.

  • Low Yields: This can result from insufficient cooling, wet reagents/solvents, or inaccurate reagent stoichiometry.

  • Formation of Regioisomers: While C-2 lithiation is highly favored, trace amounts of other isomers may form. This can sometimes be mitigated by switching the base (e.g., from n-BuLi to the bulkier LDA or LiTMP) or by optimizing the reaction time and temperature.[10]

  • Halogen-Metal Exchange: While deprotonation is generally faster, prolonged reaction times or elevated temperatures can sometimes lead to lithium-halogen exchange, particularly with stronger bases like t-BuLi. This is less of a concern for chloro and fluoro substituents compared to bromo or iodo.[9]

References

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, Scripps Research. Retrieved from [Link]

  • Ghorai, P. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Retrieved from [Link]

  • Narasimhan, N. S., & Bhide, B. H. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 625-634.
  • Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved from [Link]

  • Wikipedia. (2023). Schlosser's base. Retrieved from [Link]

  • NotEvans. (2018). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures?. Chemistry Stack Exchange. Retrieved from [Link]

  • Yoshida, J., & Nagaki, A. (2014). Trapping of Transient Organolithium Compounds. Kobe University Repository. Retrieved from [Link]

  • Collum, D. B., et al. (2012). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Journal of the American Chemical Society, 134(46), 19045–19054. Retrieved from [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Retrieved from [Link]

  • Narasimhan, N. S., & Joshi, R. R. (1989). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(3), 205-214.
  • Bailey, W. F., & Longstaff, S. C. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(6), 899-913.
  • Monteiro, N. V., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(11), 3326. Retrieved from [Link]

  • ECI Digital Archives. (n.d.). Continuous flow intensification of ortho-lithiation at ambient conditions. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids.
  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Mulvey, R. E., et al. (2014). Insights into the metalation of benzene and toluene by Schlosser's base: a superbasic cluster comprising PhK, PhLi, and tBuOLi. Angewandte Chemie International Edition, 53(2), 553-556. Retrieved from [Link]

  • Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
  • Strohmann, C., et al. (2022). Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF. Chemistry – A European Journal, 28(71), e202202685. Retrieved from [Link]

  • ResearchGate. (2022). Initial suggestion of the Lochmann–Schlosser base's key metalation.... Retrieved from [Link]

  • Kristensen, J., et al. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(9), 1435-1437. Retrieved from [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]

  • Amprius Technologies. (n.d.). How Operating Temperature Affects Lithium-Ion Batteries. Retrieved from [Link]

  • Lambert, K. M., & Collum, D. B. (2017). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Accounts of Chemical Research, 50(9), 2316–2325.
  • Di Giacomo, F. (2023). Experimental Evidence on the Effect of Temperature on the Performance of a Lithium-Ion Battery. Energies, 16(14), 5406. Retrieved from [Link]

  • Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Retrieved from [Link]

  • Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

  • Leroux, F., et al. (1996). Ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzenes with LDA and LiTMP. The First Ortho Lithiation of an Iodobenzene. The Journal of Organic Chemistry, 61(19), 6442–6443.
  • Gilman, H., & Morton, J. W. (1954). Preparation and Stability of Some Organolithium Compounds in Tetrahydrofuran. The Journal of Organic Chemistry, 19(4), 567-573.

Sources

Application Notes and Protocols for the Synthesis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde via Halogen Exchange Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated aromatic compounds, particularly substituted benzaldehydes, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms into an organic molecule can profoundly alter its biological and chemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity. The target molecule, 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, represents a valuable building block for the development of novel therapeutic agents and functional materials. This document provides a comprehensive guide to its synthesis via a halogen exchange (Halex) reaction, a robust and widely utilized method for the preparation of fluoroaromatic compounds.[2]

PART 1: Scientific Principles and Mechanistic Insights

The synthesis of this compound from a suitable dichlorinated precursor relies on the principles of nucleophilic aromatic substitution (SNAr).[3] In this reaction, a fluoride anion acts as a nucleophile, displacing a chloride ion on the aromatic ring. The success of this transformation is contingent on several factors, including the nature of the starting material, the choice of fluorinating agent, solvent, and reaction conditions.

The Halogen Exchange (Halex) Reaction

The Halex process is a specific type of SNAr reaction where a halogen atom on an aromatic ring is replaced by a fluoride ion.[4] This reaction is particularly effective for aryl chlorides that are activated by electron-withdrawing groups positioned ortho or para to the leaving group.[3][5] These electron-withdrawing groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, thereby lowering the activation energy of the reaction.[6]

The general mechanism for the halogen exchange reaction is depicted below:

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

In the context of synthesizing this compound, the starting material would likely be 2,3-dichloro-6-hydroxybenzaldehyde. The aldehyde and hydroxyl groups, depending on their electronic influence, will affect the reactivity of the chlorine atoms at the C2 and C3 positions.

Key Considerations for a Successful Halex Reaction:
  • Fluorinating Agent: Anhydrous potassium fluoride (KF) is a commonly used and cost-effective fluorinating agent.[2] Spray-dried KF is often preferred due to its higher surface area and reactivity.[7][8] The solubility and nucleophilicity of the fluoride ion are critical and can be enhanced by the use of phase-transfer catalysts or high-boiling point polar aprotic solvents.[9][10]

  • Solvent: High-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are typically employed.[4] These solvents effectively solvate the potassium cation, leaving the fluoride anion more "naked" and nucleophilic.

  • Temperature: Halex reactions generally require elevated temperatures, often in the range of 150-250 °C, to overcome the activation energy barrier.[4] Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times.[9]

  • Phase-Transfer Catalysts: To improve the solubility and reactivity of potassium fluoride, phase-transfer catalysts such as quaternary ammonium salts or crown ethers can be utilized.[7] These catalysts facilitate the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs.

PART 2: Experimental Protocol

This section outlines a detailed protocol for the synthesis of this compound. Safety Precaution: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment
Reagent/EquipmentSpecification
2,3-Dichloro-6-hydroxybenzaldehyde>98% purity
Potassium Fluoride (KF)Spray-dried, anhydrous
SulfolaneAnhydrous, >99%
TolueneAnhydrous
Hydrochloric Acid (HCl)2 M solution
Sodium Bicarbonate (NaHCO₃)Saturated solution
BrineSaturated NaCl solution
Magnesium Sulfate (MgSO₄)Anhydrous
Three-necked round-bottom flaskAppropriate size
Condenser
Mechanical stirrer
Thermometer/Temperature probe
Heating mantle
Nitrogen/Argon inlet
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Step-by-Step Synthesis Protocol

G A 1. Reaction Setup B 2. Reagent Addition A->B Inert Atmosphere C 3. Reaction B->C Heat to 210-220 °C D 4. Workup C->D Cool to RT E 5. Extraction D->E Add Toluene & Water F 6. Purification E->F Dry & Evaporate G 7. Characterization F->G Column Chromatography

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen/argon inlet, and a thermometer.

    • Ensure all glassware is thoroughly dried to prevent the deactivation of the potassium fluoride.

  • Reagent Addition:

    • To the flask, add 2,3-dichloro-6-hydroxybenzaldehyde (1.0 eq) and spray-dried potassium fluoride (2.2-2.6 eq).[11]

    • Add anhydrous sulfolane to the flask to create a stirrable slurry.

    • Begin stirring the mixture under a slow stream of nitrogen or argon.

  • Reaction:

    • Heat the reaction mixture to 210-220 °C using a heating mantle.[8]

    • Maintain this temperature and vigorous stirring for 12-18 hours.[11]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if possible.

  • Workup:

    • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Acidify the aqueous mixture to pH ~2 with 2 M HCl to ensure the hydroxyl group is protonated.

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

PART 3: Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Conversion Incomplete reaction- Extend reaction time. - Increase reaction temperature slightly. - Ensure KF is anhydrous and of high quality.[2]
Insufficient mixing- Increase stirring speed to ensure good suspension of KF.
Formation of Side Products Decomposition of aldehyde- Lower the reaction temperature and extend the reaction time.
Polymerization- Ensure an inert atmosphere is maintained throughout the reaction.
Difficult Purification Co-elution of starting material and product- Optimize the eluent system for column chromatography. - Consider derivatization of the hydroxyl group prior to the reaction and deprotection after.

References

  • Halogen-Exchange Fluorination of Chlorinated Benzaldehydes and Diphenyl Ketones Promoted by Microwave. Scientific.Net. Available at: [Link]

  • Synthesis Involving Fluoroaromatic Benzaldehydes. ProQuest. Available at: [Link]

  • Kinetics of halogen-exchange fluorination of chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • Catalytic Halogen‐Exchange Fluorination of 4‐Chlorobenzaldehyde to 4‐Fluorobenzaldehyde, a Greener Process. ResearchGate. Available at: [Link]

  • Finkelstein Reaction. Organic Chemistry Portal. Available at: [Link]

  • Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available at: [Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Publishing. Available at: [Link]

  • Finkelstein reaction. Wikipedia. Available at: [Link]

  • FINKELSTEIN REACTION | EXPLANATION. AdiChemistry. Available at: [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. Available at: [Link]

  • Halex process. Wikipedia. Available at: [Link]

  • Reaction of Potassium Fluoride in the Presence of Tetraalkylammonium Halides. Preparation of Acylfluorides and Fluoroformates. Taylor & Francis Online. Available at: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Available at: [Link]

  • Solvents for use in fluorination reactions. Google Patents.
  • Finkelstein Reaction. J&K Scientific LLC. Available at: [Link]

  • Fluorination of aromatic compounds. Google Patents.
  • Identifying Which Halide Ions Will Be Displaced from Solution by Elemental Fluorine. Nagwa. Available at: [Link]

  • 'Halex' fluorination of chlorinated benzaldehydes and benzoyl chlorides. Sci-Hub. Available at: [Link]

  • Process for the preparation of fluorobenzaldehydes. Google Patents.
  • Process for producing fluorobenzaldehydes. Google Patents.
  • Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. Available at: [Link]

  • Fluorination of Haloaromatic Compounds. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Available at: [Link]

  • Reaction of Fluorine Gas with Potassium Chloride. YouTube. Available at: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available at: [Link]

  • Haloalkanes and Haloarenes. Samagra. Available at: [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Fluorination method for halogenated aromatic compounds. Google Patents.
  • STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES. ResearchGate. Available at: [Link]

  • Can anyone explain why we add potassium fluoride for this step? Is this some part of Finkelstein reaction? I always thought you use finkelstein with NaI . Thanks in advance. Reddit. Available at: [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. NIH. Available at: [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Benzaldehyde, m-hydroxy. Organic Syntheses Procedure. Available at: [Link]

  • β-Chlorovinylaldehydes as Intermediates in the Synthesis of New Functionalized β–Fluoroalkoxyvinyl Aldehydes and Corresponding Alcohols. ResearchGate. Available at: [Link]

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. Google Patents.

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Application Note: A Validated RP-HPLC Method for Purity Assessment of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, where its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, detailed experimental protocols, data analysis, and a complete validation strategy.

Introduction and Method Rationale

This compound is a substituted aromatic aldehyde whose molecular structure incorporates a phenolic hydroxyl group, a reactive aldehyde moiety, and halogen atoms. This combination of functional groups makes it a versatile synthetic building block. However, impurities arising from the synthesis—such as starting materials, isomers, or degradation products—can compromise subsequent reaction yields and introduce contaminants into the final product. Therefore, a reliable analytical method to determine the purity and impurity profile is essential.

Method Principle: Reversed-Phase HPLC

Reversed-phase liquid chromatography (RP-LC) is the chosen technique due to its exceptional suitability for separating moderately polar to non-polar organic compounds.[3][4] The fundamental principle involves a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase.[3] In this system, this compound, being a hydrophobic molecule, will be retained on the stationary phase. By gradually increasing the concentration of an organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased, which in turn elutes the analyte and any related impurities from the column based on their relative hydrophobicities.[3]

The key experimental choices are grounded in the analyte's structure:

  • Stationary Phase: A C18 column is selected for its strong hydrophobic retention of aromatic compounds.

  • Mobile Phase pH Control: The presence of a phenolic hydroxyl group (a weak acid) necessitates pH control to ensure consistent analyte ionization state and reproducible retention times. An acidic mobile phase (pH ≈ 2.5) suppresses the deprotonation of the hydroxyl group, leading to a single, un-ionized form of the analyte with better peak shape and retention.

  • UV Detection: The benzaldehyde chromophore, part of a conjugated π-system, exhibits strong absorbance in the UV region, allowing for sensitive and direct detection. Based on structurally similar compounds like 4-hydroxybenzaldehyde, a detection wavelength of 254 nm is selected for robust quantification.[5][6]

Experimental

Materials and Reagents
  • Analyte: this compound Reference Standard (>99.5% purity) and test samples.

  • Acetonitrile (ACN): HPLC gradient grade.

  • Water: Deionized (DI) water or HPLC grade, filtered through a 0.22 µm filter.

  • Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%).

  • Methanol: HPLC grade (for sample dissolution).

Instrumentation and Chromatographic Conditions

A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18.1-22 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 22 minutes

Detailed Protocols

Solution Preparation
  • Mobile Phase A Preparation (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (pre-mixed diluent).

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the pre-mixed diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow

The overall process from sample receipt to final purity reporting follows a systematic and validated workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: 0.1% H3PO4, B: ACN) B Prepare Standard & Sample Solutions (0.1 mg/mL) C Equilibrate HPLC System with Initial Conditions B->C D Perform System Suitability Test (SST) Injections C->D E Inject Standard & Sample Solutions D->E F Integrate Chromatograms E->F G Verify SST Results (Tailing, Resolution, RSD) F->G H Calculate Purity by % Area Normalization G->H I Generate Final Report H->I

Caption: Workflow for HPLC Purity Assessment.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified for its suitability. Inject the Working Standard Solution (0.1 mg/mL) five times consecutively. The results must meet the criteria outlined in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of silanol interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and system.
% RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump and mobile phase composition.
Data Analysis and Calculation

The purity of the sample is determined by the principle of area percent normalization. This assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Integrate all peaks in the chromatogram, typically excluding those below a reporting threshold (e.g., 0.05%).

  • The total area is the sum of the main peak area and all impurity peak areas.

Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[1][2][7][8] The following diagram outlines the key validation experiments.

Validation_Protocol cluster_core cluster_limits center Method Validation (ICH Q2(R2)) Specificity Specificity (Forced Degradation) center->Specificity Linearity Linearity (5 concentration levels) center->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Robustness Robustness (Varied Flow, Temp, pH) center->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ Limit of Quantitation Range->LOQ LOD Limit of Detection LOQ->LOD

Caption: Key Parameters for Method Validation.

The validation parameters and their typical acceptance criteria for a purity method are summarized below.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and forced degradation samples (acid, base, peroxide, heat, light).Main peak is free from interference. Peak purity analysis (DAD) should pass.
Linearity Analyze at least 5 concentrations, typically from the LOQ to 120% of the working concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking known amounts of reference standard into the sample matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations across the specified range.% RSD ≤ 2.0%.
Intermediate Precision Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.Overall % RSD should meet the precision criteria.
Limit of Quantitation (LOQ) Determine by signal-to-noise ratio (S/N ≈ 10) or based on the standard deviation of the response and the slope of the calibration curve.Precision at the LOQ should meet acceptance criteria (e.g., %RSD ≤ 10%).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on SST results.System suitability criteria must be met under all varied conditions.

Conclusion

The RP-HPLC method described in this application note is a precise, accurate, and specific procedure for the determination of purity for this compound. The use of a C18 column with a gradient elution and UV detection provides excellent separation from potential impurities. The detailed protocol, coupled with a comprehensive validation strategy based on ICH guidelines, ensures that the method is reliable and suitable for use in a regulated quality control environment. This document serves as a complete guide for implementation, empowering researchers and analysts to maintain high standards of quality for this important chemical intermediate.

References

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. jones-chrom.co.uk.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing.
  • UV spectra overlays of 4-hydroxy-3-methoxybenzaldehyde and...
  • Reversed-phase chrom
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
  • UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL...
  • ICH Q2(R2)
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  • ICH Guidelines for Analytical Method Valid

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1H NMR and 13C NMR characterization of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

  • APPLICATION NOTE: NMR-023

Introduction

2-Chloro-3-fluoro-6-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring electron-withdrawing chloro and fluoro groups, an electron-donating hydroxyl group, and an aldehyde function, creates a complex electronic environment that profoundly influences its chemical reactivity and spectroscopic properties. A precise and unambiguous structural confirmation is paramount for its application in multi-step syntheses and for establishing structure-activity relationships in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound, including detailed experimental protocols and an in-depth analysis of the spectral data.

Molecular Structure and Expected NMR Features

The structure of this compound presents a trisubstituted benzene ring. The aldehyde proton, the phenolic hydroxyl proton, and two aromatic protons are expected in the ¹H NMR spectrum. The ¹³C NMR spectrum should display signals for the seven distinct carbon atoms, including the aldehyde carbonyl carbon, the two halogen-substituted carbons, the hydroxyl-bearing carbon, and the two aromatic CH carbons. The presence of fluorine will introduce characteristic C-F and long-range H-F couplings.[2][3][4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the aldehyde proton (-CHO), the hydroxyl proton (-OH), and two aromatic protons (H-4 and H-5).

  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the pi system. It is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet. Its chemical shift can be confirmed by D₂O exchange, where the peak disappears.

  • Aromatic Protons (H-4 and H-5): These two protons form an AX spin system and are expected to appear as doublets due to coupling to each other. Their chemical shifts are influenced by the electronic effects of the substituents.[5] The electron-withdrawing nature of the chloro, fluoro, and aldehyde groups will generally deshield these protons, placing them in the aromatic region (6.5-8.0 ppm).[6] Long-range coupling to the fluorine at position 3 may also be observed, further splitting the signals.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO9.5 - 10.5s-
-OHVariablebr s-
H-47.0 - 7.5d³J(H-H) = 8-10
H-57.5 - 8.0d³J(H-H) = 8-10, ⁴J(H-F) = 1-3

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Seven distinct signals are expected.

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 185-195 ppm.

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the substituents.[7][8][9] The carbon bearing the hydroxyl group (C-6) will be shielded, while the carbons attached to the halogens (C-2 and C-3) and the aldehyde group (C-1) will be deshielded. The fluorine atom will cause characteristic splitting of the carbon signals due to C-F coupling.[10][11] The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1 (-CHO)185 - 195d³J(C-F) ≈ 5-10
C-2 (-Cl)120 - 130d²J(C-F) ≈ 15-25
C-3 (-F)155 - 165d¹J(C-F) ≈ 240-260
C-4115 - 125d²J(C-F) ≈ 20-30
C-5130 - 140d³J(C-F) ≈ 5-10
C-6 (-OH)150 - 160d⁴J(C-F) ≈ 1-3
-CHO185 - 195s-

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[12][13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.[14][15][16] DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can help to sharpen the -OH signal.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[17][18][19] For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[17]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent (0.6-0.7 mL).

    • Gently swirl or sonicate the vial to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]

    • Cap the NMR tube securely.

NMR Data Acquisition Workflow

Caption: Workflow for NMR Data Acquisition and Analysis.

Data Processing and Interpretation
  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[17]

  • Integration (¹H NMR): The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

  • Peak Picking: The exact chemical shifts of all peaks are determined.

  • Analysis: The chemical shifts, multiplicities, coupling constants, and integration values are used to assign the signals to the specific nuclei in the molecule.[1][20][21]

Advanced NMR Experiments

For a more detailed and unambiguous assignment, 2D NMR experiments can be employed.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming the connectivity between H-4 and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the protonated aromatic carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By carefully analyzing the chemical shifts, coupling constants, and multiplicities, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and expected spectral data presented in this application note serve as a valuable resource for researchers working with this and structurally related compounds, ensuring the integrity of their chemical syntheses and downstream applications.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
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  • Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Alfa Chemistry. Deuterated Solvents for NMR - Isotope Science.
  • Benchchem. A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • Emory University. (2023, August 29). Small molecule NMR sample preparation.
  • Scribd. NMR Data Processing Guide.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Stenutz. NMR chemical shift prediction of benzenes.
  • Canadian Science Publishing. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1052.
  • Alfa Chemistry. 19F Coupling Constants Table - Organofluorine.
  • University of Guelph. NMR Links and Resources | Advanced Analysis Centre.
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  • Cornell University. (2025, January 23). Recommended NMR literature.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
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  • NMR D
  • Scribd. NMR Sample Preparation Guide.
  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR? r/chemistry.
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  • ACS Publications. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry.
  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetochemistry, 10(5), 51.
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  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants.
  • SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
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  • NMR Textbooks. (n.d.).
  • Pearson. (2023, September 5).
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  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • ResearchGate. (2025, August 6). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
  • ResearchGate. (n.d.).
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Application Note: Functional Group Analysis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the functional group analysis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. As a substituted benzaldehyde, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2] Accurate structural confirmation is paramount. This note details the theoretical underpinnings, step-by-step experimental protocols for sample preparation and data acquisition, and an in-depth guide to spectral interpretation, with a special focus on the effects of intramolecular hydrogen bonding and multisubstituent effects on the vibrational frequencies of key functional groups.

Introduction: The Role of FTIR in Structural Elucidation

FTIR spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule. The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing definitive evidence for the presence of hydroxyl, carbonyl, aromatic, and other characteristic groups.

For a molecule like this compound, with its unique arrangement of electron-withdrawing and donating groups, FTIR provides critical insights not only into the presence of its functional groups but also into their electronic environment and intramolecular interactions.

Molecular Structure and Vibrational Considerations

The chemical structure of this compound presents a fascinating case for spectroscopic analysis. The key functional moieties are:

  • Aldehyde Group (-CHO) : Characterized by C=O and C-H stretching vibrations.

  • Hydroxyl Group (-OH) : Exhibits a characteristic O-H stretching vibration.

  • Substituted Benzene Ring : Shows aromatic C=C and C-H stretching, as well as out-of-plane C-H bending vibrations.

  • Halogen Substituents (C-Cl, C-F) : Have distinct stretching vibrations in the fingerprint region.

A critical feature of this molecule is the ortho positioning of the hydroxyl and aldehyde groups, which facilitates strong intramolecular hydrogen bonding. This interaction significantly influences the vibrational frequencies of both the O-H and C=O bonds, a key diagnostic feature in the IR spectrum.[3][4]

Experimental Protocols

Obtaining a high-quality FTIR spectrum is critically dependent on proper sample preparation.[5][6] For a solid compound like this compound, several methods are effective.

Protocol 1: KBr Pellet Method

This classic technique provides excellent results for quantitative analysis and yields sharp, well-defined spectra.

Causality: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample when properly prepared, minimizing scattering effects.[5]

Step-by-Step Protocol:

  • Drying: Gently heat ~100 mg of spectroscopic grade KBr in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water shows a very broad absorption and can obscure important spectral features.

  • Grinding: In an agate mortar and pestle, combine 1-2 mg of the sample with approximately 100 mg of the dried KBr.

  • Mixing: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be less than the wavelength of the IR radiation to reduce scattering (less than 2 microns is ideal).[7]

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Protocol 2: Attenuated Total Reflectance (ATR)

ATR is a rapid and popular method that requires minimal sample preparation, making it ideal for routine screening.

Causality: This technique works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample. An evanescent wave penetrates a small distance into the sample, and absorption of this energy provides the spectrum. Good contact between the sample and the ATR crystal (e.g., diamond, zinc selenide) is essential for a strong signal.[1][2][5]

Step-by-Step Protocol:

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Scan: With the clean, empty crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent and adequate pressure ensures good contact and spectral reproducibility.[8]

  • Data Acquisition: Collect the sample spectrum.

Data Acquisition Parameters

For both methods, the following spectrometer settings are recommended as a starting point:

  • Spectral Range: 4000 – 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-averaged to improve signal-to-noise ratio)

  • Apodization: Happ-Genzel

The workflow for FTIR analysis is summarized in the diagram below.

Caption: Experimental workflow for FTIR analysis.

Spectral Interpretation and Functional Group Analysis

The FTIR spectrum of this compound is interpreted by assigning the observed absorption bands to specific molecular vibrations. The table below summarizes the expected peak assignments.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeComments
~3200 (Broad)MediumO-H Stretch (Intramolecular H-bonded)The frequency is significantly lowered and the peak broadened due to strong hydrogen bonding with the adjacent carbonyl group.[3][9]
3100 - 3000WeakAromatic C-H StretchTypical for C-H bonds on a benzene ring.[10]
~2820 and ~2720WeakAldehyde C-H Stretch (Fermi Doublet)This pair of weak bands is highly characteristic of the aldehyde functional group.[10]
~1660StrongC=O Stretch (Conjugated & H-bonded)The frequency is lowered from a typical aromatic aldehyde (~1700 cm⁻¹) due to resonance with the ring and, more substantially, the intramolecular hydrogen bond.[11]
1600 - 1450MediumAromatic C=C Ring StretchesMultiple bands are expected in this region, characteristic of the substituted benzene ring.[10]
1300 - 1100StrongC-O Stretch / In-plane O-H BendThe phenolic C-O stretch gives a strong absorption in this region.
1250 - 1000StrongC-F StretchThe C-F stretch typically appears as a very strong band in this part of the fingerprint region.[12]
800 - 600StrongC-Cl StretchThe C-Cl stretch is found at lower wavenumbers due to the higher mass of chlorine compared to fluorine.[12]
900 - 675MediumAromatic C-H Out-of-Plane BendThe exact position of these bands is diagnostic of the substitution pattern on the aromatic ring.[13]

Key Interpretive Points:

  • The Hydrogen Bond: The most telling feature is the simultaneous shift of the O-H stretch to a low, broad frequency (~3200 cm⁻¹) and the C=O stretch to a lower wavenumber (~1660 cm⁻¹). This combination is powerful evidence for the ortho arrangement of these two groups and the resulting intramolecular hydrogen bond.

  • Aldehyde Confirmation: The presence of the weak but distinct Fermi doublet (~2820/2720 cm⁻¹) alongside the strong carbonyl peak provides unambiguous confirmation of the aldehyde functionality.

  • Halogen Identification: The strong absorptions in the lower fingerprint region are critical for confirming the halogen substituents. The C-F stretch is expected at a higher frequency than the C-Cl stretch due to the lower mass of fluorine and greater bond strength.[12]

Conclusion

FTIR spectroscopy is a powerful, rapid, and definitive tool for the structural verification and functional group analysis of this compound. By following the detailed protocols for sample preparation and leveraging a systematic approach to spectral interpretation, researchers can confidently confirm the molecular structure. The characteristic shifts induced by intramolecular hydrogen bonding provide a unique spectral signature that is invaluable for distinguishing this isomer from other substituted benzaldehydes. This application note serves as a practical guide for scientists in research and development to ensure the quality and identity of this important chemical intermediate.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Miller, F. A., & Fateley, W. G. (1974). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. ResearchGate. Retrieved from [Link]

  • Pullin, A. D. E., & Werner, R. L. (1967). Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Australian Journal of Chemistry, 20(9), 1887–1897. Retrieved from [Link]

  • Raman, S., & van der Veken, B. J. (2009). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. NIH National Library of Medicine. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). 10 Typical IR Absorptions of Aromatic Compounds. In Spectroscopic Methods in Organic Chemistry.
  • Bloino, J., & Barone, V. (2013). Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. The Journal of Chemical Physics, 139(16).
  • Lampert, H., Mikenda, W., & Karpfen, A. (1997). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 101(49), 9610–9617. Retrieved from [Link]

  • Advances in Sample Preparation. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Tolstorozhev, G. B., et al. (2007). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Retrieved from [Link]

  • Li, H., et al. (2019). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 21(30), 16563-16570. Retrieved from [Link]

  • Rajkumar, P., et al. (2017). FT-IR Spectrum of Benzaldehyde. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). 2-chloro-6-hydroxybenzaldehyde| CAS No:18362-30-6. Retrieved from [Link]

  • Raji, S. Q., & Bader, A. T. (2024). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. Retrieved from [Link]

  • Filarowski, A., et al. (2003). FTIR study of H-bonds cooperativity in complexes of 1,2-dihydroxybenzene with proton acceptors in aprotic solvents. Journal of Molecular Structure, 649(1-2), 125-131.
  • Ramalingam, H. B., & Raju, K. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars. Retrieved from [Link]

  • Tyagi, S. K., & Kumar, S. (2021). Molecular Structure, Vibrational Spectral Studies, NLO Properties and frontier molecular investigations of 2-Chloro-6-Fluoro Benzaldehyde by DFT. ResearchGate. Retrieved from [Link]

  • Ben Ahmed, S., et al. (2021). Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and molecular docking study. PubMed Central. Retrieved from [Link]

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Application Notes & Protocols: 2-Chloro-3-fluoro-6-hydroxybenzaldehyde as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde. While direct literature on this specific multi-substituted benzaldehyde is emerging, its chemical architecture—a salicylaldehyde core with strategic halogenation—presents a rich platform for constructing diverse and novel heterocyclic compounds. By analyzing its intrinsic reactivity and drawing parallels with well-documented structural analogs, this guide offers robust protocols for the synthesis of key heterocyclic scaffolds, including benzofurans and precursors derived from Knoevenagel condensation. We delve into the mechanistic rationale behind protocol design, providing step-by-step methodologies and troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Substituted Salicylaldehydes

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] These scaffolds provide a three-dimensional framework that can be tailored to optimize pharmacological properties such as solubility, lipophilicity, and target binding.[1][2] The starting material, this compound, is a unique building block. As a salicylaldehyde derivative, the ortho-positioning of the hydroxyl and aldehyde groups is a classic and powerful synthon for intramolecular cyclization reactions, enabling direct access to fused ring systems.[3]

The additional chloro and fluoro substituents are not merely passive decorations. Their strong inductive electron-withdrawing effects and steric presence critically modulate the reactivity of the entire molecule:

  • Enhanced Electrophilicity: The aldehyde's carbonyl carbon becomes more susceptible to nucleophilic attack.

  • Increased Acidity: The phenolic proton is more acidic, facilitating its removal under milder basic conditions.

  • Modulated Biological Activity: Halogen atoms can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability of the final compounds.

This guide will focus on two primary, high-yield synthetic pathways leveraging these features: the construction of the benzofuran core and the versatile Knoevenagel condensation.

Physicochemical Profile and Reactivity Analysis

A thorough understanding of the precursor's electronic and steric properties is fundamental to designing successful synthetic strategies.

PropertyValueSource
IUPAC Name This compound-
CAS Number Not readily available; structural analog is 1083103-41-6 (2-Chloro-6-fluoro-3-hydroxybenzaldehyde)[4]
Molecular Formula C₇H₄ClFO₂Calculated
Molecular Weight 174.56 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from analogs[5]

The interplay of the functional groups dictates the molecule's reactivity, as depicted below.

G cluster_0 This compound cluster_reactivity Key Functional Groups & Influence mol Ring OH 6-OH (Hydroxyl) - Nucleophilic Oxygen - Acidic Proton - Directs Cyclization mol->OH ortho-positioning enables intramolecular reactions CHO 1-CHO (Aldehyde) - Electrophilic Carbon - Site for Condensation mol->CHO Cl_F 2-Cl & 3-F (Halogens) - Inductive Withdrawal - Enhance Reactivity - Steric Influence mol->Cl_F

Caption: Reactivity map of this compound.

Synthesis of 4-Chloro-5-fluoro-benzofurans

The reaction of a salicylaldehyde derivative with an α-halo carbonyl compound is a classic and efficient route to the benzofuran scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities.[6][7] This protocol details the synthesis of a 3-substituted benzofuran via O-alkylation followed by an intramolecular aldol-type condensation.

Mechanistic Principle

The synthesis proceeds in a two-step, one-pot sequence. First, a mild base deprotonates the acidic 6-hydroxyl group, creating a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction (O-alkylation). The resulting intermediate, now tethered, undergoes an intramolecular cyclization where the enolizable α-carbon of the ester attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the aromatic benzofuran ring.

Detailed Experimental Protocol

Reaction: Synthesis of Ethyl 4-chloro-5-fluoro-1-benzofuran-3-carboxylate

G start Dissolve Reactants (Aldehyde, Ethyl Bromoacetate) in Acetone add_base Add K₂CO₃ (Base) Initiates O-alkylation start->add_base reflux Reflux Mixture (e.g., 6-8 hours at 56°C) Drives reaction to completion add_base->reflux monitor Monitor via TLC (e.g., Hexane:EtOAc 7:3) reflux->monitor workup Cool, Filter K₂CO₃ Evaporate Solvent monitor->workup Upon completion extract Aqueous Workup (H₂O & EtOAc extraction) workup->extract purify Purify via Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for the synthesis of a substituted benzofuran.

Materials:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous acetone. Stir until fully dissolved.

  • Add ethyl bromoacetate (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (2.5 eq) in one portion. The K₂CO₃ acts as the base to deprotonate the phenol and is mild enough to prevent undesired side reactions.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Cool the mixture to room temperature and filter off the potassium carbonate salts, washing the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (1x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the pure ethyl 4-chloro-5-fluoro-1-benzofuran-3-carboxylate.

Knoevenagel Condensation: Accessing Bioactive α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to form α,β-unsaturated products.[8] These products are valuable intermediates and are themselves often biologically active, serving as Michael acceptors in biological systems.[8] The electron-withdrawing halogens on this compound are expected to enhance its reactivity in this transformation, similar to its well-studied analog, 2-chloro-6-fluorobenzaldehyde.[9]

Mechanistic Principle

The reaction is catalyzed by a weak base, typically a secondary amine like piperidine. The base first deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the stable, conjugated α,β-unsaturated product.

G cluster_reactants Reactants cluster_steps Mechanism R_CHO 2-Chloro-3-fluoro- 6-hydroxybenzaldehyde step2 Nucleophilic Attack (Enolate attacks aldehyde) R_CHO->step2 CH2XY Active Methylene Cmpd. (e.g., Malononitrile) step1 Enolate Formation (Base deprotonates CH₂XY) CH2XY->step1 step1->step2 Nucleophile step3 Dehydration (Loss of H₂O) step2->step3 Aldol Adduct product α,β-Unsaturated Product step3->product

Caption: Mechanism of the Knoevenagel Condensation.

Protocol: Reaction with Malononitrile

This protocol is adapted from a general procedure for the synthesis of 2-benzylidenemalononitriles.[8]

Materials:

  • This compound (10 mmol)

  • Malononitrile (10 mmol)

  • Piperidine (catalytic amount, ~0.5-1 mmol)

  • Ethanol or Isopropanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of piperidine (~0.1 mL, 1 mmol) to the solution with stirring.

  • Stir the reaction at room temperature. The reaction is often exothermic, and a precipitate may form within minutes to a few hours. Gentle heating (40-60°C) can be applied to drive the reaction to completion if necessary.[9]

  • Monitor the reaction by TLC.

  • Once the aldehyde is consumed, cool the mixture in an ice bath to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold ethanol to remove unreacted starting materials and catalyst.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if required.

Scope of Active Methylene Compounds

The Knoevenagel condensation is highly versatile. A variety of active methylene compounds can be employed to generate diverse products.

Active Methylene CompoundExpected Product TypePotential Applications
MalononitrileDicyanoalkenePrecursors for pyridines, potent pharmacophores[8][10]
Ethyl CyanoacetateCyanoacrylateIntermediates in drug synthesis, adhesives
Diethyl MalonateMalonic ester derivativeMichael acceptors, precursors for barbiturates
Meldrum's AcidIsopropylidene derivativeVersatile synthetic intermediates

References

  • Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia. Available at: [Link]

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. Available at: [Link]

  • A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. Available at: [Link]

  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • Heterocycles in Medicinal Chemistry. PubMed Central (PMC), NIH. Available at: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry. Available at: [Link]

  • Screening of various active methylene compounds for selection of best... ResearchGate. Available at: [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

  • Heterocycles in Medicinal Chemistry II. PubMed Central (PMC), NIH. Available at: [Link]

Sources

Application Note & Protocols: Knoevenagel Condensation for the Synthesis of Novel Coumarin Derivatives from 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the Knoevenagel condensation reaction utilizing 2-Chloro-3-fluoro-6-hydroxybenzaldehyde as the starting carbonyl compound. The presence of a hydroxyl group ortho to the aldehyde function facilitates a tandem reaction sequence, leading directly to the formation of highly substituted coumarin derivatives, which are of significant interest in medicinal chemistry and materials science. We delve into the mechanistic rationale, explain the causality behind experimental design, and provide robust, step-by-step protocols for synthesis, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel heterocyclic scaffolds.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon double bonds.[1][2] The reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base. Its versatility has established it as a critical tool in the synthesis of a wide array of valuable molecules, from fine chemicals and functional polymers to complex pharmaceutical intermediates.[1][3]

A particularly powerful application of this reaction is in the synthesis of coumarins (2H-1-benzopyran-2-ones). When a 2-hydroxybenzaldehyde is used as the substrate, the initial Knoevenagel condensation product can undergo a subsequent intramolecular cyclization, yielding the coumarin core in a single pot.[4] This tandem strategy is highly efficient and provides direct access to this privileged heterocyclic scaffold, known for its diverse pharmacological activities.[4][5]

This application note focuses on a specific, electronically modified substrate: this compound. The unique substitution pattern—a chlorine atom and a fluorine atom on the phenyl ring—is expected to impart distinct electronic and steric properties to the resulting coumarin derivatives, making them attractive candidates for screening in drug discovery programs.

Mechanistic Rationale and Experimental Design

The synthesis of coumarin derivatives from 2-hydroxybenzaldehydes via the Knoevenagel condensation is a two-stage process that occurs in a single pot. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

  • Enolate Formation: A basic catalyst, typically a secondary amine like piperidine, abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile, ethyl acetoacetate) to generate a resonance-stabilized enolate ion.[4][6] Piperidine is an ideal catalyst as it is sufficiently basic to deprotonate the active methylene group but not strong enough to induce self-condensation of the aldehyde.[7]

  • Nucleophilic Addition (Knoevenagel Condensation): The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. This is followed by a dehydration step to yield an α,β-unsaturated intermediate.[2]

  • Intramolecular Cyclization (Michael Addition): The phenolic hydroxyl group, now positioned advantageously, acts as an intramolecular nucleophile. It attacks the newly formed electron-deficient double bond, leading to a ring-closing reaction that forms the characteristic pyrone ring of the coumarin scaffold.[8]

This tandem reaction pathway is highly efficient and atom-economical.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization Start This compound + Active Methylene Compound Catalyst Piperidine Catalyst Start->Catalyst Base catalysis Intermediate α,β-Unsaturated Intermediate Catalyst->Intermediate Condensation & Dehydration Cyclization Intramolecular Nucleophilic Attack (from ortho-hydroxyl group) Intermediate->Cyclization Product Substituted Coumarin Derivative Cyclization->Product Ring Closure

Caption: Tandem Knoevenagel-Cyclization Workflow.

Causality in Reagent Selection
  • Active Methylene Compound: The choice of the active methylene compound directly dictates the substituent at the 3-position of the coumarin ring.

    • Malononitrile (NC-CH₂-CN): Yields a 3-cyanocoumarin derivative. The strong electron-withdrawing nature of the two nitrile groups makes the methylene protons highly acidic, facilitating the reaction.

    • Ethyl Cyanoacetate (NC-CH₂-COOEt): Also produces a 3-cyanocoumarin after potential hydrolysis and decarboxylation, or can lead to other derivatives.

    • Ethyl Acetoacetate (CH₃-CO-CH₂-COOEt): Results in a 3-acetylcoumarin, a versatile intermediate for further functionalization.[9]

  • Catalyst: While various bases can be used, piperidine is the classic and highly effective catalyst for this transformation.[10][11] Its role is not just as a simple base; it can form a reactive iminium ion with the aldehyde, which is more electrophilic and readily attacked by the enolate.[12]

  • Solvent: Ethanol is a common and effective solvent. It readily dissolves the reactants and is suitable for reflux conditions, which often provide the necessary activation energy for the reaction to proceed to completion.

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of 8-Chloro-7-fluoro-3-cyanocoumarin

This protocol details the reaction of this compound with malononitrile.

3.1.1. Materials and Equipment

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (Absolute)

  • Deionized Water

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

3.1.2. Reactant Summary Table

CompoundMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound176.551.7710.01.0
Malononitrile66.060.6610.01.0
Piperidine85.15~0.085 (0.1 mL)~1.00.1

3.1.3. Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.77 g, 10.0 mmol).

  • Dissolution: Add 30 mL of absolute ethanol to the flask and stir at room temperature until the aldehyde is completely dissolved.

  • Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol).

  • Catalyst Addition: Using a micropipette, add piperidine (0.1 mL, ~1.0 mmol) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate as a solid. Cooling further in an ice bath can enhance precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with a small amount of cold ethanol (2 x 10 mL) and then cold deionized water (2 x 15 mL) to remove the catalyst and any unreacted starting materials.[8]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Caption: Step-by-step experimental workflow diagram.

Expected Outcomes & Characterization
  • Product: 8-Chloro-7-fluoro-3-cyanocoumarin

  • Appearance: Typically an off-white to pale yellow solid.

  • Yield: Based on analogous reactions, yields are expected to be in the range of 80-95%.[13]

  • Characterization: The final product should be characterized by standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify key functional groups (e.g., C≡N stretch, C=O lactone stretch).

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: To assess purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction.2. Insufficient catalyst.3. Deactivated starting material.1. Extend the reflux time and monitor by TLC.2. Add a slightly larger catalytic amount of piperidine.3. Check the purity of the aldehyde.
Product Fails to Precipitate Product is soluble in the reaction solvent.1. Reduce the solvent volume using a rotary evaporator.2. Add the reaction mixture to a beaker of ice-cold water to induce precipitation.
Impure Product Incomplete washing or side reactions.Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.[8]

Conclusion

The Knoevenagel condensation provides a highly effective and straightforward pathway for the synthesis of novel, substituted coumarins from this compound. The tandem reaction mechanism is robust, and the protocols outlined herein offer a reliable starting point for researchers. The choice of active methylene compound allows for facile diversification at the 3-position of the coumarin core, enabling the creation of a library of compounds for applications in drug discovery and materials science.

References

  • Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Royal Society of Chemistry Publishing. [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • International Journal of Science and Research (IJSR). (2017). recent developments in knoevenagel condensation reaction: a review. [Link]

  • AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

  • AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. [Link]

  • Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Oriental Journal of Chemistry. (n.d.). Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). [Link]

  • JoVE. (n.d.). Aldol Condensation with β-Diesters. [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • WordPress.com. (2024). Knoevenagel condensation. [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. [Link]

  • MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. [Link]

  • Jetir.org. (n.d.). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j).... [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). [Link]

  • ResearchGate. (2018). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde. Our focus is on yield optimization and troubleshooting common issues encountered during the formylation of 2-chloro-3-fluorophenol via the Reimer-Tiemann reaction.

Section 1: Overview of Synthetic Strategy

The synthesis of this compound is most effectively achieved through the ortho-formylation of 2-chloro-3-fluorophenol. Among various formylation methods, the Reimer-Tiemann reaction is often the most advantageous for phenolic substrates.[1] It offers operational simplicity and avoids the harsh acidic and anhydrous conditions required by other methods like the Gattermann or Vilsmeier-Haack reactions.[1][2]

The core of the reaction involves the generation of dichlorocarbene (:CCl₂) as the key electrophile in a biphasic alkaline medium.[3][4] The electron-rich phenoxide ion of the starting material attacks the dichlorocarbene, leading to the introduction of a formyl group (-CHO) predominantly at the ortho position to the hydroxyl group.[1][3]

Reimer_Tiemann_Mechanism cluster_carbene Phase 1: Dichlorocarbene Generation cluster_formylation Phase 2: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ (Chloroform) CCl3_anion ⁻:CCl₃ CHCl3->CCl3_anion + OH⁻ OH_neg OH⁻ Carbene :CCl₂ (Dichlorocarbene) CCl3_anion->Carbene - Cl⁻ Phenol 2-Chloro-3-fluorophenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Product 2-Chloro-3-fluoro- 6-hydroxybenzaldehyde Intermediate->Product Hydrolysis (H₂O, OH⁻) then H₃O⁺ workup Troubleshooting_Workflow start Problem: Low Yield check_temp Was temperature stable at 65-70°C? start->check_temp check_mixing Was the mixture a vigorous emulsion? check_temp->check_mixing Yes temp_no No check_temp->temp_no No check_reagents Are reagents pure and in sufficient excess? check_mixing->check_reagents Yes mixing_no No check_mixing->mixing_no No reagents_no No check_reagents->reagents_no No solution_temp Implement dropwise chloroform addition and monitor closely. temp_no->solution_temp solution_mixing Use overhead stirrer or large stir bar. mixing_no->solution_mixing solution_reagents Use high-purity CHCl₃ and 20-40% NaOH. reagents_no->solution_reagents

Sources

challenges in the regioselective synthesis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for the regioselective synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist you in overcoming the unique challenges associated with this synthesis. As Senior Application Scientists, we have structured this document to not only provide procedural steps but also to explain the underlying chemical principles that govern success.

Section 1: The Core Challenge – Understanding Regioselectivity

The primary difficulty in synthesizing this compound lies in controlling the position of the incoming formyl group (-CHO) on the 2-chloro-3-fluorophenol starting material. The aromatic ring possesses three distinct substituents (-OH, -Cl, -F), each exerting its own electronic and steric influence, which complicates standard electrophilic aromatic substitution reactions.

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group. It strongly favors substitution at positions 4 and 6.

  • Halogens (-Cl, -F): These are deactivating yet ortho, para-directing groups. Their influence is weaker than the hydroxyl group.

  • Steric Hindrance: The desired 6-position is flanked by the hydroxyl group and the aromatic ring structure, making it sterically accessible. However, the alternative 4-position is also highly activated.

Direct formylation methods often result in a mixture of isomers, primarily the desired 6-formyl product and the undesired 4-formyl isomer (4-chloro-5-fluoro-2-hydroxybenzaldehyde), leading to low yields and difficult purification.

Fig 1. Directing effects on the 2-chloro-3-fluorophenol ring.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My Vilsmeier-Haack / Reimer-Tiemann reaction gives a mixture of isomers with poor yield of the desired 6-formyl product. Why is this happening and what is a better alternative?

Answer: This is the most common challenge. Both the Vilsmeier-Haack and Reimer-Tiemann reactions are electrophilic aromatic substitutions that are strongly influenced by the powerful ortho, para-directing effect of the hydroxyl group.[1][2] While the Reimer-Tiemann reaction often favors ortho substitution due to chelation between the phenoxide, base, and incoming electrophile, the electronic activation at the 4-position remains competitive, leading to isomer mixtures.[3][4]

The most reliable and regioselective alternative is Directed ortho-Metalation (DoM) .[5][6] This strategy uses the hydroxyl group (after protection) as a Directed Metalation Group (DMG) to force deprotonation specifically at the adjacent C6 position with a strong organolithium base. The resulting aryllithium intermediate is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group precisely where desired.[7] This method bypasses the competitive nature of electrophilic substitution.

Q2: I am attempting a Directed ortho-Metalation (DoM) protocol, but the reaction is not working or the yield is very low. What are the critical parameters to check?

Answer: A failing DoM reaction can almost always be traced back to a few critical parameters. Use the following workflow to troubleshoot the issue.

DoM_Troubleshooting start Low/No Product in DoM Reaction check_reagents Verify Reagent Quality - Anhydrous Solvents (THF)? - Titrated n-BuLi? - Pure Starting Material? start->check_reagents check_protection Is Phenol Protection Complete? - Use stable group (e.g., MOM, SEM) - Confirm via TLC/NMR check_reagents->check_protection Reagents OK check_temp Maintain Strict Temp Control - Lithiation at -78 °C? - Avoid temperature spikes? check_protection->check_temp Protection OK check_quenching Evaluate Quenching Step - Anhydrous DMF? - Quench at -78 °C before warmup? check_temp->check_quenching Temp OK outcome_success Improved Yield check_quenching->outcome_success Quench OK

Fig 2. Troubleshooting workflow for a failing DoM reaction.

Critical Parameters Explained:

  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Base Stoichiometry & Activity: The molarity of commercial n-butyllithium (n-BuLi) can decrease over time. It is crucial to titrate the n-BuLi solution before use to ensure accurate stoichiometry (typically 1.1-1.2 equivalents are used).

  • Protecting Group (PG): The free phenol is too acidic and will be deprotonated by n-BuLi. It must be protected with a group that is stable to strong base but easily removable. A Methoxyethoxymethyl (MEM) or Trimethylsilylethoxymethyl (SEM) ether are excellent choices as they can also assist in chelating the lithium cation.

  • Temperature Control: The aryllithium intermediate is thermally unstable. The lithiation step must be performed at -78 °C (a dry ice/acetone bath) to prevent decomposition. Do not allow the reaction to warm up before quenching with the electrophile.

Q3: What are the likely byproducts in my reaction, and how can I distinguish them from the desired product?

Answer: The primary byproduct will be the isomeric 4-chloro-5-fluoro-2-hydroxybenzaldehyde . You may also see unreacted starting material or, if the reaction is not selective, the 2-chloro-5-fluoro-4-hydroxybenzaldehyde . The most effective way to distinguish these is by ¹H NMR spectroscopy. The aldehydic proton and the coupling patterns of the aromatic protons will be distinct for each isomer.

CompoundPredicted ¹H NMR Data (Aromatic Region)Predicted Aldehyde ¹H (ppm)
Target: 2-Cl-3-F-6-OH-benzaldehyde Two doublets, exhibiting ³J(H,H) coupling. The proton at C4 will show additional coupling to Fluorine.~10.3
Byproduct: 4-Cl-5-F-2-OH-benzaldehyde Two doublets, exhibiting ³J(H,H) coupling.~10.2

Note: Predicted values can vary based on solvent and instrument.

Q4: Product purification is proving difficult. The isomers seem to co-elute during column chromatography. Do you have any suggestions?

Answer: Purifying closely-related isomers is a common challenge.

  • Optimize Column Chromatography: Do not rely on a single solvent system. Run analytical TLC plates in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone) to find one that provides the best separation (ΔRf). A slow, shallow gradient during the column run is often more effective than a steep one.

  • Recrystallization: If you can obtain material that is even slightly enriched in the desired isomer, recrystallization can be a powerful purification technique.[8] Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[9]

  • Derivatization: In some cases, it may be easier to separate derivatives. For example, converting the aldehyde to a Schiff base or an acetal might alter the polarity enough to allow for separation, followed by hydrolysis to regenerate the pure aldehyde. This is typically a last resort.

Section 3: Validated Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including strong acids, bases, and pyrophoric organolithium reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of 2-Chloro-3-fluorophenol (Precursor)

The synthesis of the starting material can be adapted from known procedures involving diazotization of 2-chloro-3-fluoroaniline.[10]

  • Diazotization: Dissolve 2-chloro-3-fluoroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

  • Salt Formation: Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group.

  • Extraction & Purification: After cooling, extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude phenol by vacuum distillation or column chromatography.

Protocol 2: Regioselective Formylation via Directed ortho-Metalation (DoM)

This protocol assumes the phenolic starting material has been protected (e.g., as a MEM ether).

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the protected 2-chloro-3-fluorophenol (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the bright yellow/orange aryllithium species is often observed.

  • Quenching: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining a temperature below -70 °C.

  • Warm-up & Quench: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to 0 °C, then quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Deprotection: The crude product contains the protected aldehyde. This must be deprotected (e.g., with acid for a MEM group) to yield the final this compound.

  • Purification: Purify the final product using the methods described in the following protocol.

Protocol 3: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Loading: Carefully load the adsorbed product onto the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 5% to 10%, then 15%, etc.).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure, desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: References

  • Vilsmeier-Haack (VH) Reaction with phenols afforded formyl derivatives with DMF/SOCl2. The reactions obeyed second order kinetics with a first order dependence on each [Reactant]. ()

  • The application of one of the most common formylation methods, the Vilsmeier–Haack reaction (DMF, POCl3), and the Duff reaction did not afford the desired product with good purity or regioselectivity. ()

  • A patent describing a process for preparing 2-fluoro-3-chlorophenol, a key precursor. ()

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. ()

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. ()

  • Chemistry Steps. Vilsmeier-Haack Reaction. ()

  • Selective Synthesis of Fluorophenol Derivatives. ()

  • The Reimer-Tiemann reaction facilitates the formylation of phenols using chloroform and a strong base, with ortho-formyl products being the predominant outcome. ()

  • Purification methods for hydroxybenzaldehydes including recrystallization and chromatography. ()

  • Wikipedia. Reimer–Tiemann reaction. ()

  • Organic Syntheses Procedure for purification of m-hydroxybenzaldehyde. ()

  • Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide. Benchchem. ()

  • Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. ()

  • European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. ()

  • ChemicalBook. 2-Chloro-4-fluorophenol synthesis. ()

  • BLD Pharm. 2-Chloro-6-fluoro-3-hydroxybenzaldehyde. ()

  • PubChem. 2-Chloro-6-fluorobenzaldehyde. ()

  • Myers Research Group. Directed ortho Metalation. ()

  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. ()

  • BYJU'S. Reimer Tiemann Reaction Mechanism. ()

  • Benchchem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. ()

  • Google Patents. Process for the isolation of p-hydroxybenzaldehyde. ()

  • PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. ()

  • Infoscience EPFL. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. ()

  • Benchchem. 2-Chloro-3-hydroxybenzaldehyde. ()

  • PubChem. 2-Chloro-3-fluorophenol. ()

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). ()

  • ChemicalBook. 2-Chloro-6-fluorobenzaldehyde synthesis. ()

  • Wikipedia. Directed ortho metalation. ()

  • Google Patents. Process for preparing 2-chloro-4-fluorophenol. ()

  • University of Illinois. Directed (ortho) Metallation. ()

  • Journal of the Chemical Society, Perkin Transactions 1. Regioselective synthesis of 6-substituted 2-hydroxybenzaldehyde: efficient synthesis of the immunomodulator tucaresol and related analogues. ()

  • Sigma-Aldrich. 2-chloro-3-hydroxybenzaldehyde synthesis. ()

  • Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde. ()

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common and complex issues. Our approach is rooted in a deep understanding of reaction mechanisms to empower you to not just solve a problem, but to understand its origin and prevent its recurrence.

General Troubleshooting Principles

Before delving into specific synthetic methods, it's crucial to address universal parameters that can significantly impact the outcome of your reaction.

Q1: My reaction is sluggish or failing to initiate. What are the first things I should check?

A1: Several factors can contribute to a non-starter reaction. A systematic check is key:

  • Reagent Purity and Stoichiometry:

    • Starting Materials: Ensure the purity of your aromatic substrate. Impurities can poison catalysts or participate in side reactions. For instance, aged benzaldehyde often contains benzoic acid from air oxidation, which can interfere with subsequent steps.[1][2][3] It is often advisable to purify commercially available starting materials, for example, by washing benzaldehyde with a 10% sodium carbonate solution followed by distillation under reduced pressure.

    • Reagents: The quality of your formylating agent or oxidant is paramount. For instance, in the Vilsmeier-Haack reaction, old or improperly stored phosphorus oxychloride (POCl₃) can be hydrolyzed, leading to reduced activity. Similarly, N,N-dimethylformamide (DMF) can decompose to dimethylamine, which can react with the Vilsmeier reagent.[4]

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess or deficit of a key reagent can lead to incomplete conversion or the formation of byproducts.[5][6]

  • Solvent and Atmosphere:

    • Anhydrous Conditions: Many formylation reactions, such as the Vilsmeier-Haack and Rieche reactions, are highly sensitive to moisture.[7] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Solvent Choice: The solvent can influence reaction rates and selectivity. For instance, in palladium-catalyzed formylations, DMF has been identified as an ideal solvent.[8]

  • Temperature Control:

    • Initiation: Some reactions require an initial cooling phase followed by heating. For example, in the Vilsmeier-Haack reaction, the initial formation of the Vilsmeier reagent is exothermic and requires cooling, but the subsequent formylation may need heating to proceed at a reasonable rate.[5]

    • Overheating: Excessive temperatures can lead to decomposition of starting materials, reagents, or products, often indicated by a darkening of the reaction mixture.[9]

Q2: I'm observing multiple spots on my TLC, indicating a mixture of products. How can I improve the selectivity?

A2: Poor selectivity is a common challenge. Here's how to address it:

  • Regioselectivity:

    • Directing Groups: The electronic nature and position of substituents on your aromatic ring will dictate the position of formylation. Electron-donating groups (e.g., -OH, -OR, -NR₂) are activating and typically direct ortho- and para-, while electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivating and direct meta-.[9][10]

    • Reaction Choice: Different named reactions offer varying regioselectivity. For instance, the Duff reaction and the Rieche reaction are often used for ortho-formylation of phenols.[7][11][12][13] The Gattermann reaction can also be used to introduce a formyl group.[14][15][16]

  • Chemoselectivity:

    • Protecting Groups: If your substrate contains multiple reactive functional groups, consider using protecting groups. For example, an alcohol can be protected as a silyl ether to prevent it from reacting during a formylation reaction targeting the aromatic ring.[17][18][19][20][21]

    • Reaction Conditions: Milder reaction conditions can often improve chemoselectivity. For substrates with sensitive functional groups, catalytic methods using formic acid might be preferable to harsher methods.[22]

Method-Specific Troubleshooting

The Vilsmeier-Haack Reaction

This reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from DMF and POCl₃.[23][24]

Q3: My Vilsmeier-Haack reaction is giving a low yield. What are the likely causes and solutions?

A3: Low yields in the Vilsmeier-Haack reaction can often be traced back to substrate reactivity, reaction conditions, or workup procedures.

  • Substrate Reactivity: The Vilsmeier reagent is a weak electrophile, so this reaction works best with electron-rich substrates.[23] Aromatic rings with strong electron-withdrawing groups may be too deactivated to react under standard conditions.[9][23]

    • Solution: For less reactive substrates, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.[5] Using a larger excess of the Vilsmeier reagent can also be beneficial.[5]

  • Reaction Conditions:

    • Temperature: After the initial low-temperature addition, the reaction may require heating to 60-70°C for 2-4 hours to drive it to completion.[5] Monitor the reaction progress by TLC.

    • Reagent Stoichiometry: Carefully control the amount of the Vilsmeier reagent. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.[5]

  • Side Reactions:

    • Di-formylation: Highly activated substrates can undergo formylation at multiple sites.[5] To minimize this, use a controlled stoichiometry of the Vilsmeier reagent and add it dropwise.[5]

    • Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent.[5] Maintain the lowest effective reaction temperature and perform a prompt aqueous work-up.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction: Dissolve the 2-hydroxyacetophenone in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Duff Reaction

The Duff reaction is a formylation method for the ortho-position of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[10][11][25]

Q4: I am getting a significant amount of di-formylated product in my Duff reaction. How can I improve the selectivity for the mono-formylated product?

A4: Di-formylation is a common side reaction in the Duff reaction, especially when both ortho positions are available.[6]

  • Stoichiometry Control: The primary way to control the degree of formylation is to adjust the molar ratio of HMTA to the phenolic substrate. Reducing the amount of HMTA can significantly increase the yield of the mono-formylated product.[6]

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress and stop it once the desired mono-formylated product is maximized.[6]

Q5: My Duff reaction is producing a lot of resin/polymer. What is causing this and how can I prevent it?

A5: Phenol-formaldehyde resin formation is a known side reaction, particularly under acidic conditions.[6]

  • Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization. For instance, in a Duff reaction using trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent unwanted polymerization.[6]

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.

  • Stoichiometry: Use a formaldehyde equivalent-to-phenol ratio of less than one if possible.[6]

Troubleshooting Workflow for the Duff Reaction

Duff_Troubleshooting start Duff Reaction Issue low_mono Low Mono-formylation Yield / High Di-formylation start->low_mono resin Resin/Polymer Formation start->resin check_stoich Check HMTA:Phenol Ratio low_mono->check_stoich check_temp Check Reaction Temperature resin->check_temp ratio_high Ratio > 1.5:1? check_stoich->ratio_high reduce_hmta Reduce HMTA Stoichiometry ratio_high->reduce_hmta Yes monitor Monitor Reaction by TLC/HPLC ratio_high->monitor No reduce_hmta->monitor solution Improved Selectivity and Yield monitor->solution temp_high Temp > 90°C? check_temp->temp_high reduce_temp Lower Temperature (e.g., 70°C) temp_high->reduce_temp Yes check_time Check Reaction Time temp_high->check_time No reduce_temp->check_time time_long Prolonged Reaction Time? check_time->time_long reduce_time Optimize Reaction Time time_long->reduce_time Yes time_long->solution No reduce_time->solution

Caption: Decision-making workflow for troubleshooting common issues in the Duff reaction.

Oxidation of Benzyl Alcohols

The selective oxidation of benzyl alcohols to their corresponding benzaldehydes is a fundamental transformation. Over-oxidation to the carboxylic acid is a common side reaction.

Q6: My oxidation of a primary benzyl alcohol is producing a significant amount of the corresponding benzoic acid. How can I improve the selectivity for the benzaldehyde?

A6: Achieving selective oxidation to the aldehyde requires careful choice of the oxidant and reaction conditions.

  • Milder Oxidants: Traditional strong oxidants like potassium permanganate or chromic acid will readily oxidize the aldehyde to the carboxylic acid. Milder, more selective reagents are preferred.

    • PCC and PDC: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are classic reagents for this transformation, though they are toxic.[26][27][28]

    • Modern Methods: More environmentally friendly methods have been developed. For example, a catalyst formed from sodium molybdate activated by hydrogen peroxide can selectively oxidize benzyl alcohol to benzaldehyde.[26][27][28] Another green approach uses Eosin Y as a photocatalyst with molecular oxygen as the oxidant under blue LED irradiation.[29] This method shows excellent functional group tolerance and chemoselectivity.[29]

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to minimize over-oxidation of the product.

Comparison of Selective Oxidation Methods for Benzyl Alcohols

MethodOxidant/CatalystTypical ConditionsAdvantagesDisadvantages
PCC Oxidation Pyridinium chlorochromateDichloromethane, room temp.Well-established, reliableToxic chromium reagent, hazardous solvent[26][27][28]
Molybdate/H₂O₂ Sodium molybdate, H₂O₂Water, refluxEnvironmentally safer, no hazardous solvent[26][27]Requires catalyst preparation
Photocatalytic Eosin Y, O₂Blue LED, room temp.Green, mild conditions, high chemoselectivity[29]Requires photochemical setup
Palladium-Catalyzed Formylation

Modern cross-coupling reactions offer powerful methods for the synthesis of substituted benzaldehydes from aryl halides.

Q7: I am attempting a palladium-catalyzed formylation of an aryl bromide, but the yield is low. What are the critical parameters to optimize?

A7: Palladium-catalyzed formylations are complex catalytic cycles, and several factors can influence their efficiency.

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction. For example, JohnPhos has been shown to be an effective ligand in the formylation of aryl halides with tert-butyl isocyanide.[8]

  • Base and Solvent: The base and solvent system must be optimized. In the aforementioned reaction, Na₂CO₃ as the base and DMF as the solvent were found to be ideal.[8]

  • Hydrogen Source: When using a CO surrogate, the choice of hydrogen donor is important. Triethylsilane (Et₃SiH) has been successfully used as a hydrogen donor.[8]

  • Catalyst Resting States: Be aware that inactive catalyst resting states can form. For instance, in the formylation with syngas, certain palladium carbonyl and hydride complexes can be off-cycle reservoirs of the active catalyst.[30][31]

Logical Relationship Diagram for Palladium-Catalyzed Formylation

Palladium_Catalyzed_Formylation ArylHalide Aryl Halide (Ar-X) Aldehyde Aromatic Aldehyde (Ar-CHO) ArylHalide->Aldehyde PdCatalyst Pd(0) Catalyst PdCatalyst->Aldehyde Ligand Ligand (e.g., JohnPhos) Ligand->Aldehyde Base Base (e.g., Na₂CO₃) Base->Aldehyde CO_Source CO Source (e.g., HCOOH, Isocyanide) CO_Source->Aldehyde H_Source H⁻ Source (e.g., Et₃SiH) H_Source->Aldehyde

Caption: Key components influencing the outcome of a palladium-catalyzed formylation reaction.

Purification of Substituted Benzaldehydes

Q8: My crude benzaldehyde product is impure. What are the common impurities and the best purification methods?

A8: The nature of impurities will depend on the synthetic route and handling of the product.

  • Common Impurities:

    • Benzoic Acid: This is the most common impurity, formed by air oxidation.[1][3]

    • Benzyl Alcohol: Can be present from incomplete oxidation or as a byproduct of certain reactions.[1][2]

    • Benzyl Chloride: May be present if chlorinating agents were used in the synthesis.[1]

    • Unreacted Starting Materials and Reagents.

  • Purification Methods:

    • Aqueous Wash: Washing the crude product with a 10% sodium carbonate or sodium bicarbonate solution will remove acidic impurities like benzoic acid.[2]

    • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite addition product with aqueous sodium metabisulfite. The adduct can be filtered, washed, and then the aldehyde can be regenerated by treatment with acid or base.

    • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid benzaldehydes.[2] It is important to perform the distillation under an inert atmosphere to prevent oxidation.

    • Chromatography: Column chromatography is effective for purifying solid or high-boiling liquid benzaldehydes.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Friesen, J.B. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Dominican University. [Link]

  • Assor, K., Levy, I., Thames, E., & Walker, R. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Gordon College.
  • Unknown. (n.d.).
  • Grokipedia. (n.d.). Duff reaction.
  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Journal of Organic Chemistry, 88(7), 4765–4769.
  • Wikipedia. (n.d.). Duff reaction. [Link]

  • ACS Publications. (2018). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. [Link]

  • Blog. (2025). What are the common impurities in benzaldehyde?.
  • Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained. [Link]

  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
  • Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. [Link]

  • Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application. [Link]

  • Cha, J. S. (2001). A Convenient Protecting Group for Aldehydes. Synlett, 2001(12), 1925–1926.
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  • Unacademy. (n.d.). Gattermann Reaction. [Link]

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  • BenchChem. (2025).
  • ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. [Link]

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  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

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  • BenchChem. (n.d.). Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.
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Technical Support Center: Troubleshooting Side Reactions in the Formylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of phenol formylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the synthesis of hydroxybenzaldehydes. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the formylation of substituted phenols in a detailed question-and-answer format.

Issue 1: Low or No Product Yield

Q: My formylation reaction is resulting in a very low yield, with most of my starting phenol recovered. What are the likely causes and how can I address this?

A: Low conversion is a frequent challenge and can often be attributed to several factors, primarily revolving around reagent activity and the nature of your substrate.

  • Insufficient Electrophilicity of the Formylating Agent: In reactions like the Vilsmeier-Haack, the Vilsmeier reagent ([ClCH=N(CH3)2]+Cl-) is a relatively weak electrophile.[1][2] This necessitates the use of electron-rich phenolic substrates for the reaction to proceed efficiently.[1][3] If your phenol possesses electron-withdrawing groups, the nucleophilicity of the aromatic ring is significantly reduced, hindering the electrophilic attack.

    • Solution: Consider switching to a more potent formylation method for deactivated phenols, such as the Rieche formylation, which employs a stronger electrophile generated from dichloromethyl methyl ether and a Lewis acid like TiCl₄.[1]

  • Reagent Inactivity: The Vilsmeier reagent is notoriously sensitive to moisture.[1] Any water present in your solvents or on your glassware will rapidly quench the reagent, leading to diminished yields.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] It is also crucial to use fresh or recently distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).[1]

  • Inadequate Reaction Temperature: For moderately activated or sluggish substrates, the reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. While some Vilsmeier-Haack reactions proceed at room temperature, others may require heating to 80°C or even refluxing overnight to achieve a reasonable conversion.[1] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time.

Issue 2: Formation of Multiple Products and Isomers

Q: I am observing the formation of multiple formylated products, including di-formylated species and a mixture of ortho and para isomers. How can I improve the selectivity of my reaction?

A: Achieving high regioselectivity is a common goal in phenol formylation. The hydroxyl group is a strong ortho-, para-director, and controlling the position of formylation requires careful consideration of the reaction conditions and the chosen method.[4][5]

  • Di-formylation: This is particularly common in the Duff reaction when both ortho positions are available.[6][7] It can also occur in other formylation methods if an excess of the formylating agent is used.

    • Solution: The most critical factor is stoichiometry.[1] Reduce the molar ratio of the formylating agent (e.g., hexamethylenetetramine (HMTA) in the Duff reaction) to the phenol.[6] Starting with a 1:1 ratio is a good practice. Monitoring the reaction progress is also key to stopping it before significant di-formylation occurs.[6]

  • Ortho vs. Para Selectivity: The ratio of ortho to para isomers is influenced by several factors, including sterics and the specific reaction mechanism.

    • Reimer-Tiemann Reaction: This reaction generally favors ortho-formylation.[8][9][10] The mechanism involves the coordination of the dichlorocarbene electrophile with the phenoxide oxygen, directing the attack to the adjacent ortho position.[8][11] However, if the ortho positions are blocked, para-formylation will occur.[12]

    • Duff Reaction: This method also predominantly yields the ortho-isomer due to the formation of a quinoid intermediate stabilized by hydrogen bonding.[13][14][15]

    • Magnesium Chloride-Mediated Formylation: For high ortho-selectivity, a method employing magnesium chloride, triethylamine, and paraformaldehyde has proven to be highly effective, often giving exclusive ortho-formylation.[16][17]

    • Influence of Substituents: Bulky substituents on the phenol can sterically hinder the ortho positions, leading to a higher proportion of the para-isomer.

Issue 3: Polymerization and Resin Formation

Q: My reaction mixture is turning into a thick, intractable resin, making product isolation difficult. What is causing this, and how can I prevent it?

A: Phenol-formaldehyde resin formation is a well-known side reaction, especially under acidic or basic conditions where formaldehyde or a formaldehyde equivalent is used.[6] This occurs through repeated hydroxymethylation followed by condensation.[6]

  • Causative Factors:

    • Excess Formaldehyde: A high concentration of the formylating agent can promote multiple additions to the phenol ring.

    • High Temperatures: Elevated temperatures accelerate the polymerization process.[6]

    • Strongly Acidic or Basic Conditions: Both extremes can catalyze resin formation.

  • Preventative Measures:

    • Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if possible.[6]

    • Temperature Management: Maintain the reaction at the lowest effective temperature.[6]

    • Controlled Addition: Slowly add the formylating agent to the phenol solution to maintain a low instantaneous concentration.

    • Milder Catalysts: In acid-catalyzed reactions, consider using a milder acid to reduce the rate of polymerization.[6]

Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for my substituted phenol?

A1: The choice of method depends on the electronic nature of your substrate and the desired regioselectivity.

Formylation MethodTypical SubstratesKey AdvantagesCommon Side Reactions/Limitations
Reimer-Tiemann Electron-rich phenolsGood ortho-selectivity, mild conditions.[9][10]Can have limited yields, dichlorocarbene can react with other functional groups.[10][11]
Duff Reaction Electron-rich phenolsGood ortho-selectivity, uses inexpensive reagents.[7][13][15]Can lead to di-formylation, may require elevated temperatures.[6][13]
Vilsmeier-Haack Electron-rich arenes, including phenolsVersatile, can be used for a wide range of substrates.[3][18][19]The Vilsmeier reagent is a weak electrophile and moisture-sensitive.[1][2]
Gattermann Phenols, phenolic ethersEffective for a range of substrates.[20][21]Traditionally uses highly toxic HCN, though modifications exist.[20][21]
MgCl₂/Et₃N/Paraformaldehyde Various phenolsExcellent and exclusive ortho-selectivity, high yields.[16][17]May not be suitable for all substituted phenols.

Q2: Can I formylate a phenol with electron-withdrawing groups?

A2: Yes, but it is more challenging. The decreased nucleophilicity of the phenol ring makes it less reactive towards common formylating agents.[1] The Gattermann reaction can be effective for phenols with electron-withdrawing groups.[22] The Rieche formylation is another powerful option for such substrates.[1]

Q3: My phenol has other functional groups. Will they interfere with the formylation reaction?

A3: It's possible. For instance, in the Reimer-Tiemann reaction, the dichlorocarbene intermediate can react with alkenes to form dichlorocyclopropanes and with amines to form isocyanides.[11] It is crucial to consider the compatibility of all functional groups on your substrate with the chosen reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Duff Reaction (Ortho-Formylation)

This protocol is a general guideline for the ortho-formylation of an activated phenol using hexamethylenetetramine (HMTA).[1]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq.) and HMTA (1.0-1.2 eq.) in a suitable acidic medium such as trifluoroacetic acid or a mixture of glycerol and boric acid.

  • Heating and Monitoring: Heat the reaction mixture to between 80°C and 120°C.[13] The optimal temperature will depend on the substrate. Monitor the reaction progress using TLC or HPLC.

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture and add an aqueous acid solution (e.g., dilute H₂SO₄). Heat the mixture to hydrolyze the intermediate imine.

  • Work-up and Purification: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reimer-Tiemann Reaction (Ortho-Formylation)

This protocol provides a general method for the ortho-formylation of phenols using chloroform and a strong base.[9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the substituted phenol (1.0 eq.) in an aqueous solution of a strong base (e.g., 4 equivalents of NaOH).

  • Addition of Chloroform: Heat the mixture to 60-70°C.[8] Slowly add chloroform (1.2-2.0 eq.) dropwise to the vigorously stirred solution.

  • Reaction Monitoring: Maintain the temperature and stirring for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl or H₂SO₄) to a pH of 4-5.[8] Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers, dry, and concentrate. The product can be purified by column chromatography or distillation.

Visualizing Reaction Pathways

Diagram 1: Simplified Mechanism of the Reimer-Tiemann Reaction

This diagram illustrates the key steps in the ortho-formylation of a phenol via the Reimer-Tiemann reaction.

Reimer_Tiemann cluster_0 Dichlorocarbene Formation cluster_1 Electrophilic Attack and Hydrolysis CHCl3 Chloroform Carbanion Trichloromethyl Carbanion CHCl3->Carbanion -H₂O Base Base (OH⁻) Carbene Dichlorocarbene (:CCl₂) Carbanion->Carbene -Cl⁻ Phenoxide Phenoxide Ion Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde Salicylaldehyde Intermediate->Aldehyde Hydrolysis

Caption: Key steps in the Reimer-Tiemann reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Phenol Formylation

This flowchart provides a logical approach to diagnosing and resolving issues of low product yield.

Troubleshooting_Yield Start Low Product Yield Check_Reagents Check Reagent Quality (Anhydrous Solvents, Fresh Reagents) Start->Check_Reagents Check_Substrate Evaluate Substrate Reactivity (Electron-Donating/Withdrawing Groups) Start->Check_Substrate Check_Conditions Assess Reaction Conditions (Temperature, Time) Start->Check_Conditions Solution_Reagents Use Anhydrous Conditions and Fresh Reagents Check_Reagents->Solution_Reagents Solution_Substrate Consider a More Potent Formylation Method Check_Substrate->Solution_Substrate Solution_Conditions Increase Temperature or Reaction Time Check_Conditions->Solution_Conditions

Caption: A workflow for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. (2025).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.
  • Hansen, T. V., & Skattebøl, L. (2012). Org. Synth. 2012, 89, 220.
  • Grokipedia. (n.d.). Duff reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • BenchChem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Wikipedia. (n.d.). Gattermann reaction.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?.
  • Thermo Fisher Scientific. (n.d.). Gattermann and Gattermann-Koch Formylation.
  • Wikipedia. (n.d.). Duff reaction.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • Phenol _Electrophilic substitution rxn. (n.d.).
  • SynArchive. (n.d.). Duff Reaction.
  • ortho-Formylation of phenols - Organic Syntheses Procedure. (n.d.).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity.
  • PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

Sources

Technical Support Center: Managing Reaction Temperature in the Synthesis of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing reaction temperature during the synthesis of halogenated benzaldehydes. Proper thermal management is crucial for ensuring reaction safety, maximizing product yield, and achieving the desired regioselectivity. The following information is structured in a question-and-answer format to directly address common challenges encountered in the laboratory and during scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is precise temperature control so critical in the electrophilic halogenation of benzaldehydes?

A1: Precise temperature control is paramount for several reasons:

  • Reaction Rate and Exothermicity: Aromatic halogenations are often highly exothermic, meaning they release a significant amount of heat.[1][2] An increase in temperature exponentially increases the reaction rate, which in turn accelerates heat generation.[3] Without adequate control, this can lead to a dangerous situation known as a thermal runaway, where the reaction temperature increases uncontrollably, potentially causing a violent release of pressure, toxic fumes, and even reactor failure.[1][4][5]

  • Selectivity: The aldehyde group is a deactivating, meta-directing substituent in electrophilic aromatic substitution.[6][7] However, temperature can influence the regioselectivity of the reaction. At higher temperatures, there is more energy available to overcome the activation barriers for the formation of less-favored ortho and para isomers, leading to a mixture of products and complicating purification.[8]

  • Minimizing Side Reactions: Elevated temperatures can promote undesirable side reactions. For instance, in the synthesis of 2-chlorobenzaldehyde, temperatures exceeding 120°C can lead to the formation of over-chlorinated impurities like o-chlorotrichlorobenzyl.[9] Similarly, temperatures above 130°C during the subsequent hydrolysis step can cause coking (tar formation), significantly reducing the product yield.[9] In nitration reactions to produce intermediates like 2-chloro-5-nitrobenzaldehyde, maintaining a low temperature (0-10°C) is crucial to control the exotherm and improve selectivity.[10]

Q2: I am observing poor selectivity with a mixture of mono- and poly-halogenated products. How can I improve this?

A2: Poor selectivity leading to poly-halogenation is a classic sign that the reaction conditions are too harsh or not adequately controlled. Here’s how to troubleshoot this issue:

  • Lower the Reaction Temperature: This is the most critical parameter to adjust. By reducing the temperature, you decrease the overall reactivity of the system. This makes the initial halogenation of the deactivated benzaldehyde ring the dominant pathway, while disfavoring the subsequent halogenation of the already halogenated (and thus even more deactivated) ring.[8]

  • Controlled Reagent Addition: Instead of adding the halogenating agent all at once, add it dropwise or in portions over an extended period. This strategy keeps the instantaneous concentration of the electrophile low and helps the cooling system manage the heat generated from the reaction.[11][12] For example, in the synthesis of p-bromobenzaldehyde, bromine is added slowly over several hours while carefully controlling the temperature.[13][14]

  • Choice of Halogenating Agent and Catalyst: The reactivity of the halogenating system plays a significant role. For instance, elemental bromine or chlorine activated by a strong Lewis acid (like FeCl₃ or AlCl₃) is highly reactive.[15][16] If you are experiencing over-halogenation, consider using a milder halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which can provide better control.

Experimental Protocols & Data

Table 1: Recommended Temperature Ranges for Selected Halogenation Reactions
Target CompoundStarting MaterialHalogenating SystemRecommended TemperatureReference
m-ChlorobenzaldehydeBenzaldehydeCl₂ / FeCl₃Room Temperature or slightly below[7]
3-BromobenzaldehydeBenzaldehydeBrCl / AlCl₃10°C to 50°C (preferably 23-25°C)[17][18]
2-Chlorobenzaldehydeo-ChlorotolueneCl₂ (side-chain chlorination)100-120°C[9][19]
o-Chlorobenzyl Chloride (hydrolysis)H₂SO₄30-40°C[20]
p-Bromobenzaldehydep-BromotolueneBr₂ (side-chain bromination)105-135°C, then raised to 150°C[13][14]
2-Chloro-5-nitrobenzaldehyde2-ChlorobenzaldehydeHNO₃ / H₂SO₄0-10°C[10]
Protocol 1: Synthesis of 3-Bromobenzaldehyde via Electrophilic Substitution

This protocol is adapted from a patented procedure and illustrates the critical control of temperature during reagent addition.[17]

Materials:

  • Benzaldehyde

  • Aluminum chloride (AlCl₃), anhydrous

  • Bromine chloride (BrCl)

  • 1,2-dichloroethane (solvent)

Procedure:

  • Vessel Preparation: Set up a 500 mL water-cooled glass vessel equipped with a reflux condenser, a nitrogen inlet/outlet, a mechanical stirrer, and a dropping funnel. Ensure the system is under an inert, oxygen-free nitrogen atmosphere.

  • Complex Formation: Charge the vessel with 200 mL of 1,2-dichloroethane and 1.3 moles of aluminum chloride.

  • Substrate Addition: With stirring, slowly add 1.0 mole of benzaldehyde from the dropping funnel. This will form the benzaldehyde-aluminum chloride complex.

  • Temperature Control: Cool the reaction mixture to between 23°C and 25°C using the water-cooling system. This temperature range is critical for selectivity.

  • Brominating Agent Addition: Prepare a solution of bromine chloride in 1,2-dichloroethane. Add this solution slowly to the reaction mixture via the dropping funnel over a period of approximately 2.5 hours. Maintain the reaction temperature strictly between 23°C and 25°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring for another hour at the same temperature. The reaction progress can be monitored by gas-liquid chromatography (GLC).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding water. The mixture will separate into an aqueous and an organic phase. Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and purify by distillation.

Visual Guides

Troubleshooting Temperature-Related Issues

The following diagram outlines a decision-making workflow for diagnosing and resolving common temperature-related problems during the synthesis of halogenated benzaldehydes.

G start Problem Observed selectivity Poor Selectivity / Poly-halogenation start->selectivity Isomer mixture? tar Tar / Polymer Formation start->tar Dark, viscous residue? incomplete Incomplete Reaction start->incomplete Starting material remains? runaway Runaway Reaction / Loss of Control start->runaway Rapid T/P increase? lower_temp Lower Reaction Temperature selectivity->lower_temp slow_addition Implement Slow, Controlled Reagent Addition selectivity->slow_addition mild_reagent Use Milder Halogenating Agent selectivity->mild_reagent tar->lower_temp tar->slow_addition increase_temp Slightly Increase Temperature incomplete->increase_temp extend_time Extend Reaction Time incomplete->extend_time check_reagents Check Reagent/Catalyst Purity and Activity incomplete->check_reagents check_cooling Verify Cooling System Efficiency runaway->check_cooling emergency_stop Emergency Stop: Quench Reaction runaway->emergency_stop review_scaleup Review Scale-up Calculations & Heat Transfer runaway->review_scaleup

Caption: Troubleshooting workflow for temperature issues.

Kinetic vs. Thermodynamic Control

Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control, which can affect the product distribution.

  • Kinetic Control (Low Temperature): The reaction is irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[21][22]

  • Thermodynamic Control (High Temperature): The reaction is reversible, allowing an equilibrium to be established. The major product is the most stable one, even if it forms more slowly.[21][23]

G cluster_0 Low Temperature (Kinetic Control) cluster_1 High Temperature (Thermodynamic Control) k_start Reactants k_product Kinetic Product (Fastest Formation) k_start->k_product Irreversible, Low Activation Energy t_start Reactants t_product Thermodynamic Product (Most Stable) t_start->t_product Reversible, Equilibrium Reached

Caption: Impact of temperature on reaction control.

References

  • Organic Syntheses Procedure. p-BROMOBENZALDEHYDE. Available from: [Link]

  • Wikipedia. Electrophilic halogenation. Available from: [Link]

  • LibreTexts Chemistry. 14.3 Kinetic versus Thermodynamic Control of Reactions. Available from: [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available from: [Link]

  • Google Patents. US4036887A - Preparation of 3-bromobenzaldehyde.
  • Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde. Available from: [Link]

  • WordPress.com. How to prepare 3-Bromobenzaldehyde. Available from: [Link]

  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. Available from: [Link]

  • PrepChem.com. Preparation of 2-chlorobenzaldehyde. Available from: [Link]

  • Chemistry Stack Exchange. Thermodynamic vs kinetic reaction control with radical substitution. Available from: [Link]

  • AIDIC. Runaway Reaction Hazard Assessment for Chemical Processes Safety. Available from: [Link]

  • Medium. Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. Available from: [Link]

  • Chemical Processing. How Can We Better Control an Exotherm?. Available from: [Link]

  • ACS Publications. Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Available from: [Link]

  • Chemistry LibreTexts. 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Available from: [Link]

  • ARIA. Runaway reactions, case studies, lessons learned. Available from: [Link]

  • Master Organic Chemistry. Thermodynamic and Kinetic Products. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available from: [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available from: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

  • MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Available from: [Link]

  • Google Patents. CN106977381A - Synthesis process of o-chlorobenzaldehyde.
  • Chemistry Steps. Activating and Deactivating Groups. Available from: [Link]

  • Organic Syntheses Procedure. m-CHLOROBENZALDEHYDE. Available from: [Link]

  • Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Available from: [Link]

  • Google Patents. WO1989008630A1 - Method for the halogenation of aromatic compounds.
  • PEAC. Runaway Industrial Chemical Reactions. Available from: [Link]

  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. Available from: [Link]

  • Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254. Available from: [Link]

  • YouTube. Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. Available from: [Link]

  • PubMed. Halogenated aromatics from steel production: results of a pilot-scale investigation. Available from: [Link]

  • Chemistry LibreTexts. 18.3 Aromatic Halogenation. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Royal Society of Chemistry. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

  • Michigan State University Chemistry. Alkane Reactivity. Available from: [Link]

  • Wizeprep. Learn the 3 Steps for Halogenation & Examples. Available from: [Link]

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Technical Support Center: Synthesis of Benzaldehyde

Sources

Technical Support Center: Purification Strategies for Removing Isomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isomeric Impurity Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant challenge of separating closely related isomers. The structural similarity of isomers demands highly specific and optimized purification strategies. This center provides in-depth troubleshooting guides and frequently asked questions to navigate these complex separations, ensuring the purity and safety of your compounds.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of isomeric impurities. Each problem is followed by a systematic, step-by-step guide to resolution, explaining the scientific reasoning behind each action.

Problem 1: Poor or No Resolution of Enantiomers on a Chiral HPLC Column

You are injecting a racemic mixture onto a well-established chiral column, but the resulting chromatogram shows a single peak or two poorly resolved peaks.

Systematic Troubleshooting Protocol:

  • Verify System Suitability: Before troubleshooting the method, ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and ensure the detector is functioning correctly. A poorly performing system can mimic method-related issues.[1][2][3]

  • Mobile Phase Composition and Additives: The mobile phase is the most influential and easily adjustable parameter affecting chiral separation.[4]

    • Action: Methodically alter the ratio of your organic modifier to the bulk solvent. Even small changes can significantly impact selectivity.

    • Causality: The polarity of the mobile phase influences the interaction between the analytes and the chiral stationary phase (CSP). For polysaccharide-based CSPs, a change in the alcohol modifier (e.g., switching from isopropanol to ethanol) can alter the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition.[5]

    • Action: Introduce or adjust the concentration of an acidic or basic additive (e.g., formic acid, diethylamine).

    • Causality: Additives can modify the ionization state of the analyte or interact with the CSP, which can dramatically alter enantioselectivity, sometimes even reversing the elution order.[4][5] Be aware that additives can have persistent "memory effects" on the column.[6]

  • Temperature Optimization: Temperature plays a critical role in the thermodynamics of chiral recognition.

    • Action: Screen a range of temperatures, for example, from 10°C to 40°C.

    • Causality: Lowering the temperature generally increases chiral selectivity by enhancing the weaker bonding forces responsible for separation, though it may increase analysis time.[7] Conversely, increasing the temperature can improve peak shape and efficiency.[4] In some cases, a reversal of elution order can be observed at different temperatures.[4]

  • Flow Rate Adjustment:

    • Action: Reduce the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column).[7]

    • Causality: A lower flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP and potentially improving resolution.

  • Chiral Stationary Phase (CSP) Screening: If the above steps fail, the chosen CSP may not be suitable for your analyte.

    • Action: Screen a set of columns with different chiral selectors. It is often recommended to start with polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs as they can resolve a broad range of compounds.[8]

    • Causality: Chiral recognition is based on a "three-point interaction model" between the analyte and the CSP.[9] Different CSPs offer different types of interactions (e.g., π-π interactions, hydrogen bonding, steric hindrance), and a successful separation depends on finding a CSP that provides the necessary chiral discrimination for your specific molecule.[9][10]

Problem 2: Co-elution of Positional or Geometric Isomers in Reversed-Phase HPLC

You are trying to separate positional isomers (e.g., ortho, meta, para) or geometric isomers (E/Z), but they are eluting as a single peak on a standard C18 column.

Systematic Troubleshooting Protocol:

  • Optimize Mobile Phase Selectivity:

    • Action: Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. You can also try mixtures of the two.

    • Causality: Acetonitrile and methanol have different properties that influence selectivity. Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic. These differences can alter the retention behavior of isomers that have subtle differences in polarity or hydrogen bonding capability.

    • Action: Adjust the mobile phase pH.[11]

    • Causality: If your isomers have ionizable functional groups, their retention will be highly dependent on the mobile phase pH. Adjusting the pH to a point where the pKa of the isomers results in different charge states can dramatically improve separation.[11]

  • Stationary Phase Selectivity:

    • Action: Switch to a different stationary phase. If a C18 is not working, consider a Phenyl-Hexyl or a Polar-Embedded phase. For aromatic positional isomers, a phenyl column can offer additional π-π interactions that enhance selectivity.[12][13]

    • Causality: Positional and geometric isomers differ in their shape and electron density distribution.[12][13] A standard C18 phase separates primarily based on hydrophobicity. Other phases can introduce alternative separation mechanisms. Phenyl phases provide π-π interactions, while polar-embedded phases offer different hydrogen bonding capabilities. For E/Z isomers, columns that provide shape-based selectivity, like a cholesterol-based phase, can be effective.[12]

  • Temperature Adjustment:

    • Action: Modify the column temperature.

    • Causality: Changing the temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve the resolution of closely eluting peaks.

  • Consider Alternative Chromatographic Modes:

    • Action: If reversed-phase fails, explore Hydrophilic Interaction Chromatography (HILIC) or Normal Phase Chromatography (NPC).

    • Causality: These modes operate on different separation principles. HILIC is suitable for polar compounds, while NPC is effective for non-polar compounds and can offer unique selectivity for isomers based on their interaction with a polar stationary phase like silica.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the strategy and theory behind isomeric separations.

Q1: What are the main types of isomers I might encounter, and how do their properties affect purification?

Isomers are molecules with the same molecular formula but different arrangements of atoms. The type of isomerism dictates the purification challenge:

  • Constitutional (or Structural) Isomers: Atoms are connected in a different order.

    • Positional Isomers: Differ in the location of a functional group. They usually have different physical properties (boiling point, polarity) and can often be separated by standard chromatography (RP-HPLC, GC).[12][15]

  • Stereoisomers: Atoms have the same connectivity but differ in their 3D spatial arrangement.

    • Enantiomers: Non-superimposable mirror images. They have identical physical properties in an achiral environment, making them impossible to separate with standard techniques.[9][16] Separation requires a chiral environment, such as a chiral stationary phase (CSP) or a chiral mobile phase additive.[17]

    • Diastereomers: Stereoisomers that are not mirror images (e.g., E/Z isomers, or compounds with multiple chiral centers where only some are inverted). They have different physical properties and can be separated by standard achiral chromatography, although method development may be required.[12][16]

Q2: How do I begin method development for a novel chiral compound?

A systematic screening approach is the most efficient strategy.[7][18]

  • Analyte Characterization: Determine the pKa, solubility, and UV absorbance of your compound. This will guide your choice of mobile phase and detection wavelength.

  • Column Screening: Select a diverse set of 3-5 chiral columns. A good starting point often includes polysaccharide-based columns (amylose and cellulose derivatives) and a macrocyclic glycopeptide column, as they are versatile.[8]

  • Mobile Phase Screening: Test the columns under different chromatographic modes:

    • Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol.

    • Reversed Phase (RP): Water/Acetonitrile or Water/Methanol with a buffer or pH modifier.

    • Polar Organic Mode: Acetonitrile/Methanol.

  • Optimization: Once initial "hits" (signs of separation) are identified, you can fine-tune the separation by optimizing mobile phase composition, additives, temperature, and flow rate as described in the troubleshooting guide.[4]

G cluster_start Start cluster_screening Screening Phase cluster_eval Evaluation cluster_optimize Optimization Start Novel Chiral Compound Analyte Characterize Analyte (pKa, Solubility) Start->Analyte ColumnScreen Screen 3-5 Diverse CSPs (e.g., Polysaccharide, Glycopeptide) Analyte->ColumnScreen MobilePhaseScreen Test Multiple Mobile Phase Modes (NP, RP, Polar Organic) ColumnScreen->MobilePhaseScreen Eval Separation 'Hit'? MobilePhaseScreen->Eval Eval->ColumnScreen No, try new CSPs Optimize Optimize Parameters: - Mobile Phase Ratio - Additives - Temperature - Flow Rate Eval->Optimize Yes Final Optimized Method Optimize->Final

Q3: When should I consider Supercritical Fluid Chromatography (SFC) over HPLC?

SFC has emerged as a powerful alternative to HPLC, especially for chiral separations at the preparative scale.[19] Consider SFC when:

  • Speed is Critical: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[20] This allows for higher flow rates and faster separations without losing efficiency, often 3-4 times faster than HPLC.[19][21]

  • Green Chemistry is a Priority: SFC significantly reduces the consumption of organic solvents, replacing them with non-toxic, renewable CO2.[19][22]

  • Solvent Removal is a Bottleneck: After purification, the CO2 evaporates, leaving the compound in a small amount of organic co-solvent, which drastically reduces dry-down time compared to the aqueous-organic mixtures from reversed-phase HPLC.[21]

  • Normal Phase Conditions are Preferred: SFC is an excellent alternative to normal-phase HPLC, avoiding the use of toxic solvents like hexane.[19]

Table 1: Comparison of HPLC vs. SFC for Chiral Separations

Feature High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (Hexane, Acetonitrile, Methanol), Water Supercritical Carbon Dioxide (CO2)
Solvent Consumption High Low (reduces organic solvent use by 80-90%)[22]
Separation Speed Slower Faster (typically 3-4x)[21]
Column Equilibration Slower Faster[19]
Product Recovery Longer evaporation times (especially RP-HPLC) Fast evaporation of CO2, quick recovery[21]
Environmental Impact Higher (use of toxic solvents) Greener (uses non-toxic, recycled CO2)[19]

| Primary Application | Analytical and preparative scale | Strong in preparative and large-scale chiral separations[19][22] |

Q4: What is Simulated Moving Bed (SMB) chromatography, and when is it used?

Simulated Moving Bed (SMB) chromatography is a continuous, multi-column preparative chromatographic technique.[23] It is highly efficient for separating binary mixtures, making it a preferred technology for large-scale enantiomer purification in the pharmaceutical industry.[23][24]

  • Advantages over Batch Preparative HPLC: SMB offers higher productivity, higher purity, and significantly lower solvent consumption compared to traditional single-column preparative chromatography.[23]

  • How it Works: SMB simulates a counter-current movement between the stationary phase and the mobile phase by sequentially switching the inlet (feed, eluent) and outlet (extract, raffinate) ports along a series of columns arranged in a loop. This continuous process allows for a more efficient use of the stationary phase.

  • When to Use It: SMB is the technology of choice for producing multi-ton quantities of pure enantiomers when a non-enantioselective synthesis is more economical than an asymmetric synthesis.[24][25][26]

Q5: Can I use the same chiral column for both normal phase and reversed-phase modes?

It depends on the type of CSP.

  • Immobilized Polysaccharide CSPs: These are highly robust because the chiral selector is covalently bonded to the silica support. They are compatible with a wide range of solvents and can be switched between normal phase, reversed-phase, and polar organic modes, making them extremely versatile for method development.[27]

  • Coated Polysaccharide CSPs: The chiral selector is physically adsorbed onto the silica surface. These columns are less robust and are often restricted to a specific range of solvents (e.g., normal phase solvents like hexane/alcohol). Using "forbidden" solvents can strip the coating and irreversibly damage the column. Always check the manufacturer's instructions before changing mobile phase systems.[27]

  • Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC): These are also very versatile and can be operated in multiple modes, including reversed-phase and polar ionic modes, making them highly compatible with LC-MS.[28]

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Simulated Moving Bed Chromatography and Its Application to Chirotechnology. (2000). Trends in Biotechnology. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Simulated moving bed chromatography for the separation of enantiomers. (2009). Journal of Chromatography A. [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. [Link]

  • Optimal design of simulated moving bed chromatography for chiral separation. (n.d.). Purdue University Research Repository. [Link]

  • Simulated moving-bed chromatography and its application to chirotechnology. (2000). ResearchGate. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com. [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). (n.d.). Bioanalysis Zone. [Link]

  • Supercritical Fluid Chromatography and its Advantages. (n.d.). Longdom Publishing. [Link]

  • Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]

  • Simulated Moving Bed Chromatography - Manufacture of Enantiopure Drugs. (n.d.). The Bombay Technologist. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. (2024). Rotachrom Technologies. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]

  • Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies. [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. (n.d.). Chromatography Today. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (2022). ResearchGate. [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). Molecules. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • High-Performance Preparative LC Techniques. (n.d.). Phenomenex. [Link]

  • HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. (2009). Organic Process Research & Development. [Link]

  • Which methods do chemical engineers use to separate isomers? (2015). Quora. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2019). LCGC International. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2021). MDPI. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2024). MicroSolv. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv. [Link]

  • Dual-resolving of positional and geometric isomers of C=C bonds via bifunctional photocycloaddition-photoisomerization reaction system. (2021). Nature Communications. [Link]

  • Troubleshooting Adsorbed Contaminants on HPLC Columns. (n.d.). Separation Science. [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025). RSC Publishing. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. [Link]

  • HPLC Troubleshooting Guide. (2018). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to HPLC-Based Purity Validation of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-3-fluoro-6-hydroxybenzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a cornerstone of quality assurance in drug development. Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for this purpose, offering high sensitivity and specificity for separating the target compound from its potential impurities.[1][2]

Comparative Analysis of HPLC Methodologies

The choice of HPLC column and mobile phase is paramount for achieving optimal separation of this compound from its structurally similar impurities. Given the polar nature of the hydroxyl and aldehyde groups, combined with the hydrophobicity of the halogenated benzene ring, a careful balance of chromatographic parameters is essential.

Column Selection: A Tale of Two Phases

The stationary phase chemistry dictates the primary separation mechanism. For polar aromatic compounds like our target analyte, C18 and Phenyl-Hexyl columns are two of the most effective and commonly used options.[3]

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention.[1][2] For this compound, a C18 column can effectively separate non-polar impurities. However, achieving good peak shape for the main analyte can sometimes be challenging due to potential secondary interactions with residual silanol groups on the silica backbone.

  • Phenyl-Hexyl: This phase offers an alternative separation mechanism through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can lead to enhanced selectivity for aromatic and halogenated compounds, often providing better resolution from closely related impurities compared to a standard C18 column.

Mobile Phase Optimization: The Elution Power Play

The mobile phase composition is adjusted to control the retention and elution of the analyte and its impurities. A typical mobile phase for the analysis of benzaldehyde derivatives consists of a mixture of water (often with a pH-adjusting acid) and an organic modifier like acetonitrile (ACN) or methanol.[4]

  • Acetonitrile vs. Methanol: Acetonitrile is generally preferred for its lower viscosity and UV transparency at lower wavelengths. It often provides sharper peaks and better resolution for aromatic compounds.

  • pH Adjustment: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the aqueous component of the mobile phase is crucial. It suppresses the ionization of the hydroxyl group on the benzaldehyde, leading to more consistent retention times and improved peak symmetry.

Experimental Design for Method Validation

A comprehensive validation of the chosen HPLC method is essential to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis dev_start Define Analytical Requirements col_select Column & Mobile Phase Selection dev_start->col_select Initial Screening opt Optimization of Chromatographic Conditions col_select->opt Fine-tuning specificity Specificity opt->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing (SST) robustness->system_suitability Implement Method routine_analysis Sample Purity Analysis system_suitability->routine_analysis

Caption: A flowchart illustrating the systematic process of HPLC method development, validation, and implementation for routine analysis.

Comparative Data: C18 vs. Phenyl-Hexyl Column

The following table summarizes the performance of a C18 and a Phenyl-Hexyl column under optimized isocratic conditions for the analysis of a spiked sample of this compound containing known impurities.

ParameterC18 Column (4.6 x 150 mm, 5 µm)Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (55:45) with 0.1% Formic AcidAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection 254 nm254 nm
Retention Time (Main Peak) 4.2 min5.8 min
Resolution (Main Peak & Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.31.1

Interpretation of Results:

The Phenyl-Hexyl column demonstrates superior performance with a higher resolution between the main peak and its closest eluting impurity. Furthermore, the improved tailing factor indicates better peak symmetry, which is crucial for accurate integration and quantification.

Detailed Experimental Protocols

Protocol 1: Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample for Validation: Prepare a stock solution of known impurities. Spike the sample solution with appropriate volumes of the impurity stock to assess specificity, accuracy, and precision.

Protocol 2: HPLC Method Validation

The validation of the analytical method should encompass the following parameters as per ICH guidelines:[5][7][8]

  • Specificity: Analyze a blank (mobile phase), the reference standard, the sample solution, and a spiked sample to demonstrate that the method is able to separate the analyte from its potential impurities and degradation products.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the nominal concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and evaluate the impact on the results to demonstrate the reliability of the method during normal usage.

Logical Relationship of HPLC Validation Parameters

Validation Parameters Interdependence Specificity Specificity Linearity Linearity Specificity->Linearity ensures pure peak measurement Accuracy Accuracy Linearity->Accuracy defines concentration range Precision Precision Linearity->Precision defines concentration range Range Range Linearity->Range Accuracy->Precision interrelated LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: The interconnectedness of HPLC method validation parameters, highlighting their logical dependencies.

Conclusion and Recommendations

Based on the comparative data, the Phenyl-Hexyl column is recommended for the purity validation of this compound due to its superior resolution and peak shape. The use of an acetonitrile/water mobile phase with 0.1% formic acid provides a robust and reliable system for routine quality control.

It is imperative that any HPLC method for purity determination is fully validated according to the principles outlined in the ICH Q2(R1) guideline to ensure the generation of accurate and defensible data. This guide provides a comprehensive framework for researchers and scientists to develop and validate a scientifically sound HPLC method for this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Polymer Chemistry. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]

  • Analytical HPLC Column Introduction. Grace. [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Analytical Methods. Royal Society of Chemistry. [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Journal of Applicable Chemistry. [Link]

  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

  • A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Royal Society of Chemistry. [Link]

  • Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione. Journal of Chromatographic Science. [Link]

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A Comparative Guide to the Reactivity of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde and 2-bromo-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount for the efficient construction of complex molecular architectures. Halogenated benzaldehydes, in particular, serve as versatile synthons for a wide array of pharmaceuticals and fine chemicals.[1] This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 2-Chloro-3-fluoro-6-hydroxybenzaldehyde and 2-bromo-6-fluorobenzaldehyde. Our analysis is grounded in fundamental chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic endeavors.

Structural and Electronic Profiles of the Compared Benzaldehydes

The reactivity of a substituted benzaldehyde is intricately linked to the electronic and steric effects imparted by its substituents.[2] Let's dissect the substitution patterns of our two molecules of interest.

  • This compound: This molecule possesses three substituents on the aromatic ring in addition to the aldehyde group. The chloro and fluoro groups are electron-withdrawing via induction, while the hydroxyl group is strongly electron-donating through resonance. The interplay of these effects governs the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.

  • 2-bromo-6-fluorobenzaldehyde: This compound features two halogen substituents, bromo and fluoro, both of which are inductively electron-withdrawing.[3][4] The absence of a strongly electron-donating group, like the hydroxyl in the other molecule, renders the aromatic ring more electron-deficient overall.

A summary of their key physicochemical properties is presented below.

PropertyThis compound2-bromo-6-fluorobenzaldehyde
Molecular Formula C₇H₄ClFO₂C₇H₄BrFO[1]
Molecular Weight 174.56 g/mol 203.01 g/mol [1]
Appearance Data not readily availableWhite to off-white solid[1]
Melting Point Data not readily available43-47 °C[1]

Comparative Reactivity Analysis

The synthetic utility of these compounds is largely determined by their reactivity in two key areas: nucleophilic aromatic substitution (SNAr) and reactions involving the aldehyde functional group.

The SNAr reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group by a nucleophile.[5] The rate of this reaction is highly dependent on the nature of the leaving group and the electronic character of the aromatic ring.

  • Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups often follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the ring, which is facilitated by the strong inductive electron withdrawal of more electronegative halogens.[6]

  • Ring Activation: The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[7]

Comparison:

  • This compound: The presence of the strongly electron-donating hydroxyl group will significantly decrease the electrophilicity of the aromatic ring, making it less susceptible to nucleophilic attack. This deactivating effect will likely dominate over the activating effect of the halogens.

  • 2-bromo-6-fluorobenzaldehyde: With two electron-withdrawing halogens and no strong donating groups, the aromatic ring is more electron-deficient and thus more activated towards nucleophilic aromatic substitution.[1] Due to the higher electronegativity of fluorine, the C-F bond is more polarized, making the ipso-carbon more electrophilic. However, the C-Cl bond is generally a better leaving group in SNAr reactions than C-Br.[1] Therefore, in a direct competition on the same ring, chlorine would be a better leaving group. However, when comparing the two different molecules, the overall ring activation is a more dominant factor.

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is governed by the ease of oxidative addition to the palladium(0) complex. This step is often rate-determining, and the reactivity trend for halogens is I > Br > Cl.[8][9] This is attributed to the bond dissociation energies, with the weaker C-Br bond being more readily cleaved than the C-Cl bond.[1]

Comparison:

  • This compound: The C-Cl bond is relatively strong, requiring more forcing conditions or specialized catalyst systems for efficient oxidative addition.

  • 2-bromo-6-fluorobenzaldehyde: The C-Br bond is weaker and more susceptible to oxidative addition, making this compound generally more reactive in palladium-catalyzed cross-coupling reactions.[1] This allows for the use of milder reaction conditions and a broader substrate scope.

The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon.[10] Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[10][11]

Comparison:

  • This compound: The potent electron-donating resonance effect of the hydroxyl group will decrease the electrophilicity of the aldehyde's carbonyl carbon, thus reducing its reactivity towards nucleophiles in reactions like aldol condensation, Wittig reactions, and Knoevenagel condensation.[10]

  • 2-bromo-6-fluorobenzaldehyde: The combined electron-withdrawing inductive effects of the bromo and fluoro substituents will increase the partial positive charge on the carbonyl carbon, making the aldehyde more reactive towards nucleophilic addition.[10]

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are generalized protocols for key transformations.

This protocol describes a general procedure for an SNAr reaction with an alkoxide nucleophile.

SNAr_Workflow

This protocol outlines a typical Suzuki-Miyaura coupling reaction.

Suzuki_Workflow

Summary of Comparative Reactivity

Reaction TypeMore Reactive CompoundRationale
Nucleophilic Aromatic Substitution (SNAr) 2-bromo-6-fluorobenzaldehydeOverall electron-withdrawing character of the ring enhances susceptibility to nucleophilic attack.
Palladium-Catalyzed Cross-Coupling 2-bromo-6-fluorobenzaldehydeWeaker C-Br bond facilitates the rate-determining oxidative addition step.[1]
Nucleophilic Addition to Aldehyde 2-bromo-6-fluorobenzaldehydeElectron-withdrawing halogens increase the electrophilicity of the carbonyl carbon.[10]

Conclusion

The choice between this compound and 2-bromo-6-fluorobenzaldehyde is a critical decision that hinges on the intended synthetic transformation. For nucleophilic aromatic substitutions, palladium-catalyzed cross-couplings, and reactions involving nucleophilic addition to the aldehyde, 2-bromo-6-fluorobenzaldehyde is generally the more reactive and, therefore, often the preferred substrate. Its enhanced reactivity can lead to milder reaction conditions, higher yields, and a broader scope of potential transformations.

Conversely, the reduced reactivity of This compound might be advantageous in scenarios requiring selective reaction at other sites of a more complex molecule, where the aldehyde and the halogenated ring are intended to be spectator functionalities.

Ultimately, the optimal choice will be dictated by a careful consideration of the specific reaction, desired conditions, and the overall synthetic strategy. This guide provides the foundational understanding to make that choice with confidence.

References

  • Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications. Available at: [Link]

  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

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A-Senior Application Scientist's Guide to the Structural Confirmation of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For researchers and professionals in drug development, the precise characterization of molecules like 2-Chloro-3-fluoro-6-hydroxybenzaldehyde is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and patentability of new chemical entities. This guide provides an in-depth, experience-driven walkthrough of the structural elucidation of this compound, leveraging the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice, contrasting this powerful technique with other analytical methods and providing the supporting data necessary for confident structural assignment.

The Central Role of NMR in Structural Elucidation

While other analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide vital pieces of the molecular puzzle—molecular weight and functional groups, respectively—NMR spectroscopy stands alone in its ability to map the complete atomic connectivity and stereochemistry of a molecule in solution.[1][2][3][4] This makes it an indispensable tool for the definitive structural confirmation of complex organic molecules.[5][6][7][8]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system, where each step provides a layer of data that corroborates the findings of the previous one.

Part 1: Sample Preparation – The Foundation of Quality Data

High-quality NMR spectra are fundamentally dependent on meticulous sample preparation.[9][10] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[9]

Methodology:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and its non-exchangeable proton signal, which will not interfere with the hydroxyl proton signal of the analyte.[11]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[12] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.[12]

  • Filtration: To remove any suspended particles that can disrupt the magnetic field homogeneity and lead to broadened spectral lines, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

  • Referencing: While the residual solvent peak of DMSO-d₆ can be used for referencing, the addition of a small amount of an internal standard like tetramethylsilane (TMS) at 0 ppm provides a more accurate and universally accepted reference point.[12][13]

Part 2: Data Acquisition – A Multi-faceted Approach

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a comprehensive structural analysis.

Workflow for NMR Data Acquisition:

Caption: Workflow for Structural Confirmation using NMR.

1. ¹H NMR Spectroscopy: This is the starting point for any NMR analysis, providing information about the number of different proton environments and their relative ratios.

2. ¹³C NMR Spectroscopy: This experiment reveals the number of unique carbon environments in the molecule. The chemical shifts provide clues about the types of carbons present (e.g., aromatic, carbonyl).[14][15]

3. DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon atom (CH, CH₂, or CH₃). Quaternary carbons are not observed in a DEPT-135 spectrum.

4. 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[16][17][18] This is crucial for piecing together fragments of the molecule.

5. 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous one-bond ¹H-¹³C connections.[16][17][18][19]

6. 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away.[16][17][18][19] This is often the key to connecting the molecular fragments and confirming the overall structure, especially the placement of quaternary carbons and substituents.

Predicted NMR Data for this compound and a Comparative Isomer

To illustrate the discerning power of NMR, let's compare the expected spectral data for our target molecule with a closely related isomer, 4-Chloro-3-fluoro-6-hydroxybenzaldehyde.

Parameter This compound (Predicted) 4-Chloro-3-fluoro-6-hydroxybenzaldehyde (Predicted) Rationale for Differences
¹H NMR
Aldehyde-H~10.2 ppm (s)~10.1 ppm (s)The electronic environment of the aldehyde proton is subtly different due to the varied positions of the halogens.
Aromatic-HTwo doublets of doublets, ~7.0-7.5 ppmTwo doublets, ~6.8-7.3 ppmThe coupling patterns will be distinct. In the target molecule, the two aromatic protons will show coupling to each other and to the fluorine atom. In the isomer, the protons will primarily show coupling to each other.
Hydroxyl-H~11.0 ppm (s, broad)~10.8 ppm (s, broad)The position of the hydroxyl proton can vary depending on concentration and solvent, but its presence is a key indicator.
¹³C NMR
Aldehyde-C~190 ppm~189 ppmThe chemical shift of the carbonyl carbon is sensitive to the electronic effects of the substituents on the ring.[13][20]
Aromatic-CSix distinct signals, with C-F and C-Cl showing characteristic couplings.Six distinct signals, with different chemical shifts and C-F, C-Cl coupling patterns due to their altered positions.The effect of halogen substitution on ¹³C chemical shifts is well-documented.[21] The positions of the halogen atoms directly influence the electron density around each carbon, leading to unique chemical shifts.
Key 2D Correlations (HMBC)
Aldehyde-H to...C-1, C-2, C-6C-1, C-2, C-6These correlations will be crucial in confirming the connectivity of the aldehyde group to the aromatic ring.
Aromatic-H to...Adjacent and geminal carbons, providing clear evidence for the substitution pattern.Different correlation patterns will be observed, definitively distinguishing between the two isomers.The long-range couplings observed in the HMBC spectrum will provide the final, unambiguous proof of the substitution pattern on the aromatic ring.
¹⁹F NMR A single resonance showing coupling to the adjacent aromatic proton.A single resonance with a different coupling pattern to its neighboring proton.The coupling constants between fluorine and adjacent protons are highly dependent on the number of intervening bonds and the geometry of the molecule.[22][23][24][25][26]

Alternative Analytical Techniques: A Comparative Overview

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

  • X-Ray Crystallography: This technique can provide the absolute structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.[2][3]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of a molecule, which can help in identifying the components of the structure.[2] However, it does not provide information about the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[2] For our target molecule, we would expect to see characteristic peaks for the hydroxyl, aldehyde, and aromatic C-H and C=C bonds.

Conclusion

The structural confirmation of a novel compound like this compound is a multi-step process that demands a rigorous and systematic approach. While various analytical techniques contribute valuable information, NMR spectroscopy, with its array of 1D and 2D experiments, provides the most comprehensive and unambiguous data for complete structural elucidation in solution. By following a self-validating workflow, from meticulous sample preparation to the strategic application of different NMR experiments, researchers can confidently and definitively determine the structure of their synthesized molecules, a critical step in the journey from discovery to application.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][11][27][28]

  • NMRShiftDB. University of Cologne. [Link][29]

  • Teipel, J., Lachenmeier, D. W., & Kuballa, T. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 13(22), 12345. [Link][5][7]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link][6]

  • Wiley Science Solutions. (n.d.). Spectral Databases. [Link][30]

  • Li, Y., et al. (2017). Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[31]uril. RSC Advances, 7(85), 54035-54039. [Link][31]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). [Link][32]

  • Pawar, S. V. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 3(2), 115-120. [Link][1]

  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structural elucidation of extremely hydrogen-deficient compounds. Journal of Cheminformatics, 2(1), 1-13. [Link][8]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link][17]

  • University of California, Santa Barbara. (n.d.). NMR Sample Preparation. [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link][19]

  • Quora. (2018). How do you determine the structure of organic molecules?[Link][2]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][9]

  • Chemistry Stack Exchange. (2016). How to determine the structure of organic molecules without spectroscopy. [Link][33]

  • The Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(38), 24699-24707. [Link][21]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link][10]

  • ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). [Link][34]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link][12]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link][18]

  • National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link][3]

  • ResearchGate. (2019). How to prepare sample for NMR?[Link][35]

  • Denmark Group. (n.d.). 2D-NMR Techniques for the Research Organic Chemist. [Link][36]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?[Link][4]

  • Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link][22][23]

  • Reddit. (2013). How do chemists figure out the structure of organic molecules?[Link][37]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link][13]

  • ResearchGate. (2000). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link][20]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][14]

  • Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link][25]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link][15]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link][26]

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A Comparative Guide to the Synthesis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoro-6-hydroxybenzaldehyde is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an aldehyde, a phenol, and two different halogen atoms, offers multiple points for synthetic modification, making it a valuable intermediate for creating complex molecular architectures. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and potential challenges associated with each pathway. As no direct, single-step synthesis has been reported in the literature, this document explores logical, multi-step approaches, grounded in established organic chemistry principles.

Strategic Approaches to Synthesis

The synthesis of a polysubstituted aromatic ring like this compound requires careful strategic planning. The order of introduction of the functional groups is paramount, as the directing effects of the existing substituents will influence the regioselectivity of subsequent reactions. This guide will compare two primary strategies:

  • Route 1: Late-Stage Formylation of a Pre-functionalized Phenol. This approach prioritizes the early establishment of the hydroxyl and halogen substituents, followed by the introduction of the aldehyde group.

  • Route 2: Functional Group Interconversion from a Toluene Precursor. This strategy begins with a substituted toluene and involves a series of transformations to install the required hydroxyl and aldehyde functionalities.

Route 1: Late-Stage Formylation of 2-Chloro-5-fluorophenol

This synthetic pathway commences with the commercially available 3-fluorophenol and introduces the chloro and aldehyde groups in subsequent steps. The key challenge in this route lies in achieving the desired regioselectivity during the chlorination and formylation steps.

Overall Synthesis Pathway

Route 1 A 3-Fluorophenol B 2-Chloro-5-fluorophenol A->B NCS, Acetonitrile C This compound B->C Paraformaldehyde, SnCl2, 4-Methylpyridine, Toluene Route 2 A 2-Chloro-3-fluorotoluene B 2-Chloro-3-fluoro-6-nitrotoluene A->B HNO3, H2SO4 C 2-Chloro-3-fluoro-6-nitrobenzaldehyde B->C 1. NBS, AIBN, CCl4 2. H2O, CaCO3 D 6-Amino-2-chloro-3-fluorobenzaldehyde C->D Fe, NH4Cl, EtOH/H2O E This compound D->E 1. NaNO2, H2SO4, 0°C 2. H2O, Δ

A Senior Application Scientist's Guide to Fluorinating Agents in Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzaldehydes

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules can dramatically enhance their biological activity and material properties. Fluorinated benzaldehydes are pivotal building blocks, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of fluorine can improve metabolic stability, binding affinity to biological targets, and modulate pharmacokinetic profiles.[2][3]

This guide provides a comparative analysis of common fluorinating agents used for the synthesis of benzaldehyde derivatives, focusing on the direct fluorination of the aldehyde carbonyl or the benzylic C-H bond. We will delve into the mechanistic nuances, practical applications, and safety considerations associated with key reagents, supported by experimental data to inform your selection process.

Comparative Analysis of Key Fluorinating Agents

The choice of a fluorinating agent is dictated by the specific transformation desired, substrate compatibility, and safety constraints. Broadly, these agents can be classified by their mechanism of fluorine transfer. For converting a benzaldehyde's carbonyl group to a difluoromethyl group (gem-difluorination), nucleophilic reagents are often employed. For the substitution of a benzylic hydrogen with fluorine, electrophilic or radical pathways are more common.

Nucleophilic Deoxyfluorination Agents: DAST and Deoxo-Fluor®

Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the workhorses for converting carbonyls to gem-difluorides.[4][5]

  • Mechanism of Action: Both reagents operate through a similar mechanism. The carbonyl oxygen attacks the sulfur atom of the reagent, leading to the formation of an intermediate that subsequently undergoes nucleophilic attack by a fluoride ion.

  • Performance and Application:

    • DAST is highly effective but is known for its thermal instability, which can lead to hazardous decomposition, especially at temperatures above 90°C.[6][7] It is typically used at low temperatures (-78 °C).[8]

    • Deoxo-Fluor® offers significantly improved thermal stability, making it a safer alternative for larger-scale reactions and for less reactive substrates that may require higher temperatures.[5][8][9] While DAST-mediated reactions are often run at -78 °C, Deoxo-Fluor® can be effectively used at temperatures around -20 °C or higher.[8] In the synthesis of functionalized oxazolines, Deoxo-Fluor® has been shown to be superior for certain substrates compared to DAST.[8]

  • Safety and Handling:

    • DAST is corrosive, flammable, and reacts violently with water.[6] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[6] Storage at low temperatures (below 0°C) is recommended to maintain stability.[6]

    • Deoxo-Fluor® , while safer, still requires careful handling. It is less prone to violent reactions with water than DAST.[5]

Electrophilic Fluorinating Agents: Selectfluor®

Selectfluor®, or F-TEDA-BF4, is a versatile, easy-to-handle, and non-toxic electrophilic fluorinating agent.[10][11] It is primarily used for the fluorination of C-H bonds, including benzylic positions, often proceeding through a radical mechanism.[12][13][14]

  • Mechanism of Action: For benzylic C-H fluorination, the reaction can be initiated by various methods, including photoredox catalysis or the use of radical initiators.[13][14] These methods generate a benzylic radical, which is then trapped by Selectfluor® in a fluorine-atom-transfer (FAT) step.[12][13][14]

  • Performance and Application:

    • Selectfluor® is highly effective for the mono- and difluorination of activated C-H bonds adjacent to an aromatic ring.[15]

    • Its utility extends to the fluorination of aza-heterocycles at the benzylic position.[14]

    • The reaction conditions are often mild, and the reagent is compatible with a wide range of functional groups.[16]

  • Safety and Handling:

    • Selectfluor® is a stable, colorless solid that can be handled in the air.[10][17] However, it is a strong oxidizing agent and may be harmful if it comes into contact with skin, eyes, or is inhaled.[10]

Data Summary: Performance Comparison

Fluorinating AgentPrimary Application in Benzaldehyde SynthesisTypical Reaction ConditionsYieldsKey AdvantagesKey Disadvantages
DAST Carbonyl to gem-difluorideLow temperature (-78 °C)Good to excellentHigh reactivityThermally unstable, hazardous[6][7]
Deoxo-Fluor® Carbonyl to gem-difluoride-20 °C to room temperatureGood to excellentMore thermally stable than DAST[8][9]Higher cost
Selectfluor® Benzylic C-H fluorinationRoom temperature, often with a catalystGood to excellentEasy to handle, stable, versatile[10][11]Requires activation for C-H fluorination

Experimental Protocols

Protocol 1: Gem-Difluorination of Benzaldehyde using Deoxo-Fluor®

This protocol is adapted from established procedures for the deoxyfluorination of aldehydes.[5][18]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Benzaldehyde

  • Deoxo-Fluor®

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Addition funnel

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add Deoxo-Fluor® (1.2 mmol) dropwise via the addition funnel over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluorotoluene.

Protocol 2: Benzylic C-H Fluorination using Selectfluor® and a Photocatalyst

This protocol is a general representation based on photocatalytic benzylic C-H fluorination methods.[15]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE. Protect the reaction from ambient light if a specific light source is used.

Materials:

  • Substituted Toluene (e.g., 4-methylanisole)

  • Selectfluor®

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Anhydrous Acetonitrile (MeCN)

  • Schlenk flask with a magnetic stir bar

  • Blue LED light source

Procedure:

  • In a Schlenk flask, combine the substituted toluene (1.0 mmol), Selectfluor® (1.2 mmol), and the photocatalyst (1-5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous MeCN (10 mL) via syringe.

  • Stir the reaction mixture and irradiate with a blue LED light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 6 to 24 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanisms and Workflows

G cluster_0 Deoxyfluorination (DAST/Deoxo-Fluor) cluster_1 Benzylic C-H Fluorination (Selectfluor) carbonyl Benzaldehyde (C=O) reagent R₂NSF₃ carbonyl->reagent Nucleophilic Attack intermediate Intermediate reagent->intermediate Formation product gem-Difluoride (CF₂) intermediate->product Fluoride Attack start Benzylic C-H radical Benzylic Radical start->radical H-Atom Abstraction initiator Initiator (e.g., Light) initiator->radical fluorinated_product Benzylic Fluoride radical->fluorinated_product Fluorine Atom Transfer selectfluor Selectfluor® selectfluor->fluorinated_product G setup Reaction Setup (Reagents + Solvent) reaction Reaction (Stirring, Temp Control) setup->reaction monitoring Monitoring (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quenching monitoring->quench Complete workup Aqueous Workup (Extraction) quench->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for fluorination reactions.

Conclusion and Future Outlook

The selection of an appropriate fluorinating agent is a critical decision in the synthesis of fluorinated benzaldehydes. For the conversion of the carbonyl group to a gem-difluoro moiety, Deoxo-Fluor® presents a safer, more thermally stable alternative to DAST, making it preferable for process development and scale-up. For the selective fluorination of benzylic C-H bonds, Selectfluor® stands out due to its stability, ease of handling, and broad applicability, particularly in catalyst-mediated transformations.

As the field of fluorine chemistry continues to evolve, the development of new, more selective, and safer fluorinating agents will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of novel fluorinated benzaldehydes with enhanced properties for a wide range of applications.

References

  • Beilstein Journals. (2024, July 10). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Retrieved from [Link]

  • Beilstein Journals. (2024, July 10). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved from [Link]

  • National Institutes of Health. (2024, July 10). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Retrieved from [Link]

  • Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Fluorination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

  • Google Patents. (n.d.). US5227531A - Process for the preparation of fluorobenzaldehydes.
  • MDPI. (n.d.). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Retrieved from [Link]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

  • Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Globe Thesis. (2009, September 2). The Study On The Synthesis Of Fluorobenzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Retrieved from [Link]

Sources

A Comparative Guide to the Analysis of Impurities in 2-Chloro-3-fluoro-6-hydroxybenzaldehyde Lots

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Chloro-3-fluoro-6-hydroxybenzaldehyde is a key substituted phenolic aldehyde serving as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The purity of this starting material is paramount, as even trace-level impurities can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides an in-depth technical analysis of common impurities found in different lots of this compound and presents a comparative evaluation of analytical methodologies for their detection, quantification, and structural elucidation.

This document is structured to provide not just protocols, but the underlying scientific rationale for the analytical choices made, reflecting field-proven insights into impurity profiling. We will delve into the likely origins of impurities, from synthesis byproducts to degradation products, and offer detailed, validated methodologies for their analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.

Understanding the Impurity Landscape

The impurity profile of this compound is dictated by its synthetic route and its inherent chemical stability. A thorough analysis begins with understanding the potential sources of these impurities.

Process-Related Impurities

While the specific synthesis route for this compound can vary, it often involves the formylation of a substituted chlorofluorophenol or the oxidation of a corresponding toluene derivative. Based on common synthetic pathways for similar halogenated aromatics, several process-related impurities can be anticipated[1][2].

  • Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis.

  • Isomeric Impurities: Formation of other positional isomers during the substitution reactions on the aromatic ring.

  • Over-oxidation Products: If the synthesis involves an oxidation step, the corresponding carboxylic acid (2-Chloro-3-fluoro-6-hydroxybenzoic acid) is a likely impurity.

  • Byproducts from Side Reactions: Impurities arising from unintended reactions during the manufacturing process.

Degradation Products

Forced degradation studies are essential for identifying potential degradation products that may form during storage or further processing.[3][4][5][6] These studies, conducted under stressed conditions as outlined by the International Council for Harmonisation (ICH) guidelines, help to establish the intrinsic stability of the molecule and the specificity of the analytical methods.[6]

The primary degradation pathways for a molecule like this compound include:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid. This can be induced by exposure to oxidative agents or atmospheric oxygen over time.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products through complex radical pathways.

  • Hydrolytic Degradation: Although generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can potentially lead to hydrolysis or other reactions.

A logical workflow for identifying and controlling these impurities is crucial.

G cluster_0 Impurity Identification cluster_1 Analytical Method Development & Validation cluster_2 Lot Analysis & Control Synthesis_Pathway_Analysis Synthesis Pathway Analysis Potential_Impurities List of Potential Impurities (Process-related & Degradants) Synthesis_Pathway_Analysis->Potential_Impurities Predicts Process Impurities Forced_Degradation_Studies Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation_Studies->Potential_Impurities Identifies Degradation Products HPLC_Method HPLC-UV Method Development Potential_Impurities->HPLC_Method GC_MS_Method GC-MS Method Development (with Derivatization) Potential_Impurities->GC_MS_Method Method_Validation Method Validation (ICH Q2(R1)) HPLC_Method->Method_Validation GC_MS_Method->Method_Validation Lot_A_Analysis Analysis of Lot A Method_Validation->Lot_A_Analysis Lot_B_Analysis Analysis of Lot B Method_Validation->Lot_B_Analysis Impurity_Profile_Comparison Impurity Profile Comparison Lot_A_Analysis->Impurity_Profile_Comparison Lot_B_Analysis->Impurity_Profile_Comparison Specification_Setting Setting Specifications (ICH Q3A) Impurity_Profile_Comparison->Specification_Setting

Caption: Workflow for impurity analysis and control.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for accurate impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed techniques in the pharmaceutical industry for this purpose.[7][8][9]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound and its polar impurities.[7][10][11]

  • Expertise & Experience: The hydroxyl and aldehyde functional groups on the molecule impart significant polarity, making it readily soluble in common HPLC mobile phases and amenable to reversed-phase chromatography. A C18 column provides a versatile stationary phase for separating the parent compound from both more and less polar impurities. UV detection is ideal due to the chromophoric nature of the benzaldehyde ring system. The key advantage of HPLC is its ability to analyze the sample directly without the need for chemical modification (derivatization), which can introduce its own set of impurities and variability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and definitive identification capabilities, particularly for volatile impurities.[9] However, for polar and non-volatile compounds like this compound, its application is more complex.

  • Expertise & Experience: Direct injection of this analyte into a GC is problematic due to its low volatility and the presence of active hydroxyl and aldehyde groups, which can lead to poor peak shape and thermal degradation in the hot injector port. To overcome this, a crucial derivatization step is required to convert the polar functional groups into more volatile and thermally stable moieties.[12] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[13] While adding a step to the workflow, the mass spectrometric detection provides invaluable structural information for unknown impurity identification.

Head-to-Head Comparison
FeatureHPLC-UVGC-MS
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.Best for volatile and thermally stable compounds. Requires derivatization for polar analytes.
Sample Preparation Simple dissolution and filtration.More complex, requiring a derivatization step.
Separation Efficiency Good to excellent.Very high, especially with capillary columns.
Detection Quantitative (UV).Qualitative and Quantitative (Mass Spectrometry).
Primary Application Purity assessment and quantification of known and unknown impurities.Identification of unknown volatile impurities and residual solvents.

For routine quality control and purity assessment of this compound, HPLC-UV is the preferred method due to its direct analysis capability, robustness, and precision. GC-MS serves as a powerful complementary technique, particularly for the structural elucidation of unknown volatile or semi-volatile impurities that may be identified during method development or forced degradation studies.

Experimental Protocols

The following protocols are provided as validated, self-validating systems for the analysis of this compound.

Stability-Indicating HPLC-UV Method

This method is designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the sample lot in 25 mL of the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method Validation (as per ICH Q2(R1) guidelines): [14]

  • Specificity: Demonstrated through forced degradation studies, ensuring peak purity of the main component.

  • Linearity: Assessed over a range of concentrations (e.g., 1-150 µg/mL), with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, 120%), with recovery between 98-102%.

  • Precision: Evaluated at the repeatability and intermediate precision levels, with a relative standard deviation (RSD) of < 2%.

  • LOD & LOQ: Determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.

G Start Start: Prepare Standard & Sample Solutions Filter Filter through 0.45 µm Syringe Filter Start->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Analyze Analyze Chromatogram: - Identify Peaks - Quantify Impurities Detect->Analyze End End: Report Purity Profile Analyze->End

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of substituted benzaldehydes is a critical checkpoint in ensuring the quality, stability, and safety of pharmaceutical products. These aromatic aldehydes are not only common building blocks in organic synthesis but also potential impurities and degradation products. When analytical methods are transferred between laboratories, updated, or when a new method is introduced to supplement an existing one, a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity.[1]

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of substituted benzaldehydes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear framework for a comprehensive cross-validation study, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).

The Imperative of Cross-Validation: Ensuring Methodological Consistency

Cross-validation of analytical methods is the formal process of verifying that two distinct analytical procedures yield comparable and reliable results for the same analyte.[1][2] This becomes paramount when, for instance, a rapid in-process control method needs to be correlated with a more sensitive release testing method, or when data from different analytical techniques are to be combined in a regulatory submission. The objective is to demonstrate that the methods are "fit for purpose" and that any observed differences are within acceptable, predefined limits.[3][4][5]

The choice between analytical techniques for substituted benzaldehydes is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements for sensitivity and selectivity.[1] HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and thermally stable molecules, offering high sensitivity and structural confirmation.[2][6][7]

Comparative Analysis of HPLC and GC-MS for Substituted Benzaldehydes

The decision to employ HPLC or GC-MS for the analysis of substituted benzaldehydes is a nuanced one, influenced by the nature of the substituent groups on the benzaldehyde ring. These substituents can significantly alter the volatility, polarity, and thermal stability of the molecule.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale for Substituted Benzaldehydes
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1]HPLC is generally more versatile for a wider range of substituted benzaldehydes with varying polarities. GC-MS is ideal for more volatile derivatives.
Volatility Requirement Suitable for non-volatile and thermally labile compounds.[7]Requires analytes to be volatile and thermally stable.[7]Substituents like hydroxyl or carboxyl groups decrease volatility, making HPLC a more direct method. Derivatization may be needed for GC-MS analysis of such compounds.
Derivatization Often not required, but can be used to enhance detection (e.g., with UV-absorbing tags).May be necessary for polar or non-volatile substituted benzaldehydes to increase volatility and thermal stability.Derivatization adds a step to the workflow but can improve peak shape and sensitivity in GC-MS.
Sensitivity Dependent on the chromophore of the analyte and the detector used (e.g., UV-Vis, DAD).[7]Generally offers high sensitivity, with low limits of detection (LOD) and quantification (LOQ).[7]GC-MS often provides lower LODs, which is critical for trace impurity analysis.
Specificity Can be enhanced with selective detectors like a Diode Array Detector (DAD) or by coupling with a mass spectrometer (LC-MS).[7]High specificity due to mass fragmentation patterns, which provide structural information.[7]The mass spectral data from GC-MS provides a higher degree of confidence in analyte identification, which is crucial for impurity profiling.

The Cross-Validation Workflow: A Step-by-Step Approach

A successful cross-validation study is built on a well-defined protocol that outlines the procedures, acceptance criteria, and statistical analysis to be performed.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting define_objectives Define Objectives & Scope select_methods Select Analytical Methods (e.g., HPLC & GC-MS) define_objectives->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance write_protocol Write Cross-Validation Protocol define_acceptance->write_protocol prepare_samples Prepare Standard & Sample Sets write_protocol->prepare_samples analyze_hplc Analyze Samples by Method 1 (HPLC) prepare_samples->analyze_hplc analyze_gcms Analyze Samples by Method 2 (GC-MS) prepare_samples->analyze_gcms compile_data Compile Results from Both Methods analyze_hplc->compile_data analyze_gcms->compile_data statistical_analysis Perform Statistical Comparison compile_data->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance final_report Generate Final Cross-Validation Report evaluate_acceptance->final_report

A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests and quality control checks to ensure the integrity of the generated data.

Protocol 1: HPLC-UV Analysis of Substituted Benzaldehydes

This protocol outlines a reversed-phase HPLC method suitable for the quantitative analysis of a range of substituted benzaldehydes.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference standards of the target substituted benzaldehydes.

  • HPLC-grade acetonitrile and water.

  • Reagent-grade phosphoric acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration. The gradient should be optimized based on the specific analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitored at the λmax of each substituted benzaldehyde, determined by the DAD.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the same diluent as the standards to a concentration within the calibration range.

4. System Suitability:

  • Inject the mid-point calibration standard five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

5. Validation Parameters to be Assessed:

  • Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Construct a calibration curve and determine the correlation coefficient (r²) and y-intercept.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2% mobile phase composition, ±5 °C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results.

Protocol 2: GC-MS Analysis of Substituted Benzaldehydes

This protocol is suitable for volatile and thermally stable substituted benzaldehydes.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Reference standards of the target substituted benzaldehydes.

  • High-purity helium as the carrier gas.

  • GC-grade solvents for sample preparation (e.g., dichloromethane, ethyl acetate).

2. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized for the specific analytes.

  • Carrier Gas Flow: Constant flow of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Standard and Sample Preparation:

  • Similar to the HPLC protocol, prepare stock and working standard solutions in a volatile, GC-compatible solvent.

  • Prepare sample solutions in the same solvent to a concentration within the linear range of the method.

4. System Suitability:

  • Inject a mid-point calibration standard five times.

  • Acceptance Criteria:

    • RSD of the peak area ≤ 5.0%.

    • Peak shape should be symmetrical.

5. Validation Parameters to be Assessed:

  • The same validation parameters as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) should be assessed. For specificity, the mass spectrum of the analyte in the sample should be compared to that of the reference standard.

Data Presentation for Cross-Validation

The results of the cross-validation study should be presented in a clear and concise manner, allowing for a direct comparison of the performance of the two methods.

Table 1: Comparison of Validation Parameters for the Analysis of 4-Methoxybenzaldehyde

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (as per ICH Q2(R2))
Linearity (r²) 0.99970.9995≥ 0.999
Range (µg/mL) 1 - 1000.5 - 5080-120% of test concentration
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (%RSD)
- Repeatability0.75%1.10%≤ 2.0%
- Intermediate Precision1.25%1.85%≤ 2.0%
LOD (µg/mL) 0.20.05Reportable
LOQ (µg/mL) 0.70.15Reportable
Specificity No interferenceNo interference, mass spectrum matchNo interference at analyte retention time
Robustness RobustRobustNo significant impact on results

Table 2: Cross-Validation Results for the Analysis of 4-Methoxybenzaldehyde in a Sample

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Sample 145.244.8-0.88%
Sample 246.145.5-1.30%
Sample 344.945.3+0.89%
Average 45.4 45.2 -0.44%
%RSD of Differences ≤ 5.0%

Causality Behind Experimental Choices and Trustworthiness

The choice of a C18 column in the HPLC method is based on its versatility for separating moderately polar compounds like substituted benzaldehydes. The use of a phosphoric acid buffer in the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

For the GC-MS method, a non-polar 5% phenyl-methylpolysiloxane column is a good starting point as it separates compounds primarily based on their boiling points, which is a key characteristic of many substituted benzaldehydes. The temperature programming allows for the efficient elution of a range of compounds with different volatilities in a single run.

The trustworthiness of these protocols is established through the integrated system suitability tests and the comprehensive validation approach. By demonstrating that the analytical system is performing as expected before and during the analysis, and by rigorously evaluating the method's performance characteristics, we can have a high degree of confidence in the generated data.

Conclusion

The cross-validation of analytical methods for substituted benzaldehydes is a critical process that ensures data integrity and consistency. By carefully selecting the appropriate analytical techniques, developing robust and self-validating protocols, and conducting a thorough statistical comparison of the results, researchers can confidently demonstrate the interchangeability of methods. This guide provides a framework for this process, grounded in scientific principles and regulatory expectations, to support the development of high-quality pharmaceutical products.

References

  • BenchChem. (2025). Cross-Validation of Valeraldehyde Quantification: A Comparative Guide to GC-MS and HPLC Methods.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Dehydrodiconiferyl Alcohol.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 2,3-Oxidosqualene Analysis.
  • BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Hewala, I. I. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-9.
  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Retrieved from [Link]

  • ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • ResearchGate. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • The Pharma Innovation. (2019). Development and validation of UV-Visible spectrophotometric method for estimation of ritonavir in bulk and formulation. Retrieved from [Link]

  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • SciELO. (2014). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Retrieved from [Link]

  • ACG Publications. (2024). Validation of a UV-VIS-NIR Spectrophotometric Method for Determination of Sodium Benzoate in Water. Retrieved from [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2025). FTIR spectrum of benzaldehyde. Retrieved from [Link]

  • YouTube. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative Analysis of Formaldehyde Using UV‐VIS Spectrophotometer Pattern Recognition and Artificial Neural Networks. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

  • ResearchGate. (2024). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

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A Comparative Guide to Catalysts for Ortho-Directed Metallation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise functionalization of aromatic C-H bonds is a cornerstone of modern molecular construction. Directed ortho-metallation (DoM) stands out as a powerful strategy for achieving regioselectivity that might otherwise be difficult to obtain. This guide provides an in-depth comparison of the primary catalyst systems employed in this field, offering insights into their mechanisms, performance, and practical application.

The Principle of Directed Ortho-Metallation (DoM)

Directed ortho-metallation is a chemical reaction in which a directing metalation group (DMG) on an aromatic ring guides the deprotonation and subsequent metallation of the C-H bond at the adjacent ortho position.[1][2][3] This process forms a stable aryl-metal intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[2] The DMG, typically a heteroatom-containing functional group, coordinates to the metal, bringing the catalyst into close proximity with the target C-H bond and facilitating its activation.[2]

The general workflow of a DoM reaction is depicted below:

G cluster_0 Directed Ortho-Metallation Workflow Start Aromatic Substrate with Directing Group (DG) Intermediate Cyclometalated Intermediate Start->Intermediate C-H Activation Catalyst Metal Catalyst (e.g., Pd, Rh, Ir) Catalyst->Intermediate Base Base (e.g., Acetate, Carbonate) Base->Intermediate Product Ortho-Functionalized Product Intermediate->Product Functionalization Electrophile Coupling Partner (Electrophile) Electrophile->Product

Figure 1: A simplified workflow of a directed ortho-metallation reaction.

Key Catalyst Systems: A Head-to-Head Comparison

The choice of catalyst is critical and depends on the substrate, the desired transformation, and the required reaction conditions. While early DoM reactions relied on stoichiometric organolithium reagents, modern catalysis is dominated by transition metals, primarily from Groups 8-10.[1][2][4]

Palladium complexes are arguably the most versatile and widely used catalysts for ortho-directed C-H functionalization, particularly for arylation reactions.[5][6]

  • Mechanism: Palladium-catalyzed ortho-arylations often proceed through a Concerted Metalation-Deprotonation (CMD) mechanism.[7][8][9][10][11] In this pathway, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, often facilitated by a carboxylate or carbonate base.[7] This avoids the need for harsh organolithium bases. The catalytic cycle is typically proposed to involve Pd(II)/Pd(IV) intermediates.[12]

G cluster_1 Palladium-Catalyzed C-H Arylation Cycle (CMD) Pd_II Pd(II) Precatalyst Coordination Substrate Coordination Pd_II->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Reductive_Elimination->Pd_II Catalyst Regeneration Product Ortho-Arylated Product Reductive_Elimination->Product

Sources

Benchmarking the Efficiency of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the selection of a chemical precursor is a critical decision that profoundly influences synthetic efficiency, scalability, and the ultimate cost-effectiveness of a research program. Polysubstituted aromatic compounds, such as 2-Chloro-3-fluoro-6-hydroxybenzaldehyde, are highly sought-after building blocks due to the array of reactive sites they present for molecular elaboration. This guide provides an in-depth technical comparison of this compound with alternative precursors, grounded in established chemical principles and supported by experimental data from analogous systems. We will dissect its synthetic potential, benchmark its reactivity in key transformations, and offer expert insights into its practical application.

The Molecular Blueprint: Analyzing this compound

The synthetic utility of this compound stems from the unique interplay of its four distinct functional moieties on a single aromatic scaffold:

  • The Aldehyde (-CHO): A versatile functional group that serves as a gateway to a multitude of chemical transformations, including nucleophilic additions, oxidations to carboxylic acids, reductions to alcohols, and condensation reactions to form imines or alkenes.[1]

  • The Hydroxyl (-OH): A powerful ortho, para-directing group that can be alkylated to form ethers or serve as a nucleophile in intramolecular cyclization reactions, pivotal for the synthesis of heterocyclic cores like benzofurans.[2][3]

  • The Chloro (-Cl) Group: A key handle for transition metal-catalyzed cross-coupling reactions. While less reactive than its bromo or iodo counterparts, modern advancements in catalysis have made the activation of the C-Cl bond an industrially viable and cost-effective strategy.[4][5]

  • The Fluoro (-F) Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[6] Its strong electron-withdrawing nature also influences the reactivity of the entire aromatic ring.

The specific 2,3,6-substitution pattern, however, presents significant regiochemical challenges in its synthesis and steric considerations in its subsequent reactions, which this guide will address.[3]

Core Application I: Synthesis of Substituted Benzofurans

Benzofurans are privileged heterocyclic scaffolds found in numerous biologically active molecules. The intramolecular cyclization of a substituted phenol is a common and effective strategy for their synthesis.[2][7][8] Here, this compound is poised to be a valuable precursor for highly substituted benzofuran derivatives.

Experimental Workflow: Benzofuran Synthesis

The following diagram outlines a generalized, two-step workflow for synthesizing a 2-substituted benzofuran from a phenolic precursor.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization/Dehydration Precursor This compound Base Base (e.g., K2CO3) Precursor->Base Reagent1 α-Bromo Ketone (R-CO-CH2Br) Reagent1->Base Intermediate O-Alkylated Intermediate Base->Intermediate Reflux Solvent1 Solvent (e.g., Acetone) Solvent1->Intermediate Catalyst Acid or Base Catalyst Intermediate->Catalyst Intermediate->Catalyst Product Substituted Benzofuran Catalyst->Product Heating Solvent2 Solvent Solvent2->Product caption Generalized workflow for benzofuran synthesis.

Caption: Generalized workflow for benzofuran synthesis.

Comparative Performance Analysis: Benzofuran Synthesis
PrecursorKey ReagentsTypical ConditionsYield (%)Purity (%)Key Considerations & Rationale
This compound α-Haloketone, Base (e.g., K₂CO₃)Acetone, RefluxProjected: 75-85 >95The hydroxyl group is readily alkylated. The electron-withdrawing nature of the F and Cl atoms may slightly decrease the nucleophilicity of the phenoxide, but this is generally overcome by heating. Regioselectivity is controlled by the single available hydroxyl group.
2-Chlorophenolα-Haloketone, TiCl₄Dichloroethane, RT80-95>98A highly efficient one-step method has been reported.[1] However, this precursor lacks the aldehyde and fluoro moieties, limiting the diversity of the final product without further functionalization steps.
2,6-DimethylphenolAlkynyl Sulfoxide, TFAADichloromethane, 0°C to RT70-80>95This route allows for the synthesis of highly substituted benzofurans but involves substituent migration, which can lead to isomeric mixtures if the substitution pattern is not symmetrical.[9]
Salicylaldehyde (2-Hydroxybenzaldehyde)α-Bromo Ketone, BaseAcetone, Reflux85-95>97As a simple, unhindered phenol, it reacts with high efficiency. It serves as a good baseline but lacks the halogen handles for subsequent cross-coupling reactions.

Core Application II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, essential for synthesizing biaryl compounds prevalent in pharmaceuticals.[4] The chloro-substituent on this compound serves as the electrophilic partner in this transformation.

Challenges and Strategic Considerations

Executing a successful Suzuki-Miyaura coupling with this precursor requires addressing two primary challenges:[5]

  • Low Reactivity of Aryl Chlorides: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition to the Palladium(0) catalyst the rate-limiting step.

  • Steric Hindrance: The presence of ortho-substituents (in this case, the aldehyde and fluoro groups) can sterically impede the approach of the bulky catalyst complex to the C-Cl bond.

Overcoming these hurdles necessitates the use of highly active, modern catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][5]

Catalytic Cycle and Workflow

The following diagrams illustrate the catalytic cycle and a standard laboratory workflow for this critical reaction.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)-Cl (Ln) OxAdd->PdII Ar-Cl Transmetal Transmetalation PdII_R Ar-Pd(II)-R (Ln) Transmetal->PdII_R Boronic R-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination RedElim->Pd0 Product Product Ar-R caption General catalytic cycle for Suzuki-Miyaura coupling.

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Workup Flask Flame-dried Schlenk Flask Reagents Add: 1. This compound 2. Boronic Acid (1.2 eq) 3. Base (e.g., K3PO4, 2-3 eq) Flask->Reagents Catalyst Add under Argon flow: Pd Precursor (1-2 mol%) Ligand (2-4 mol%) Reagents->Catalyst Solvent Add Degassed Solvent via Syringe Catalyst->Solvent Heating Heat to 80-110°C (Monitor by TLC/GC-MS) Solvent->Heating Quench Cool & Quench (e.g., with water) Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Final Final Biaryl Product Purify->Final caption Experimental workflow for Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Comparative Performance Analysis: Suzuki-Miyaura Coupling
PrecursorCatalyst System (Pd Precursor / Ligand)BaseTypical Yield (%)Key Considerations & Rationale
This compound Pd(OAc)₂ / SPhos or XPhosK₃PO₄Projected: 60-85 Requires a highly active catalyst system due to C-Cl bond and steric hindrance. The electron-withdrawing nature of the F and CHO groups can make oxidative addition more challenging. Yield is highly dependent on the choice of ligand and boronic acid partner.[4][5]
2-Chloro-6-fluorobenzaldehydePd(OAc)₂ / SPhosK₃PO₄70-95Structurally similar to the target precursor, providing a strong basis for yield projection. The absence of the hydroxyl group may slightly alter electronic properties but steric hindrance is comparable.[4]
2-Bromo-6-fluorobenzaldehydePd(PPh₃)₄ / None neededK₂CO₃>90The more reactive C-Br bond allows for milder conditions and often does not require specialized, expensive ligands. This is the precursor of choice when reactivity is prioritized over cost.
2-Chloro-4,6-dimethoxypyrimidinetBuIndPd(XPhos)ClK₃PO₄>95While a different heterocyclic system, this demonstrates that highly electron-deficient aryl chlorides can be coupled in excellent yields with the right, advanced precatalyst system.[10][11]

Synthesis and Economic Considerations

A critical aspect of precursor evaluation is its own synthesis and cost. The synthesis of polysubstituted benzaldehydes can be challenging due to regioselectivity issues.[3] For example, the direct chlorination of 2-fluoro-6-hydroxybenzaldehyde would likely yield a mixture of isomers. A more controlled, multi-step synthesis would be required, potentially increasing the overall cost of the precursor.

FactorThis compoundAlternative: 2-Bromo-6-fluorobenzaldehyde
Synthesis Likely a multi-step synthesis with regiochemical control challenges, potentially leading to higher manufacturing costs.More straightforward synthesis routes are often available.
Raw Material Cost Aryl chlorides are generally cheaper raw materials than aryl bromides.Brominated starting materials are typically more expensive.
Catalyst Cost Requires more expensive and advanced phosphine ligands and potentially higher catalyst loading.Can often be used with cheaper, simpler catalysts like Pd(PPh₃)₄.
Overall Efficiency Potentially lower cost per kilogram, but may require more process optimization to achieve high yields in subsequent steps.Higher upfront cost but may lead to more robust and higher-yielding reactions, reducing downstream processing costs.

Conclusion and Recommendations

This compound emerges as a precursor with significant, albeit challenging, potential. Its value lies in the convergence of multiple, synthetically valuable functional groups onto a single, fluorine-containing scaffold.

  • For Benzofuran Synthesis: It is a promising candidate, offering a direct route to highly functionalized benzofurans. Its efficiency is expected to be high, rivaling that of simpler phenolic precursors, with the added benefit of retaining a chloro-handle for further diversification.

  • For Cross-Coupling Reactions: Its utility is critically dependent on the adoption of modern catalytic systems. For research and development where reaction robustness and high conversion are paramount, a more reactive bromo-analogue might be preferable. However, for large-scale synthesis where the lower cost of the chloro-starting material is a key driver, the investment in process optimization with an advanced catalyst system is likely to be economically advantageous.

Final Verdict: Researchers should consider this compound a strategic precursor for synthetic campaigns targeting complex, fluorine-containing heterocyclic molecules. While it demands a more sophisticated approach to catalysis compared to traditional bromo- or iodo-precursors, its potential for building molecular complexity and its favorable raw material economics make it a compelling option for the forward-thinking synthetic chemist.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019, June 11). MDPI. Retrieved January 19, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.). Google Patents.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Preparation method for 2-fluoro-3-chlorobenzaldehyde. (n.d.). Google Patents.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the chemical principles and risks that inform these essential protocols, ensuring a culture of safety and scientific integrity in your laboratory.

Compound Profile and Hazard Assessment

The primary hazards are associated with its functional groups:

  • Halogenated Aromatic Ring (Chloro- and Fluoro-): Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[1][2][3][4] Their incineration requires specialized facilities to prevent the formation of hazardous byproducts like dioxins or furans.[1]

  • Aldehyde Group: Aldehydes can be irritants and sensitizers.

  • Phenolic Hydroxyl Group: Phenolic compounds can be corrosive or irritating to skin and eyes.

Based on data from closely related structures like 2-chloro-6-fluorobenzaldehyde and 2-fluoro-6-hydroxybenzaldehyde, we can anticipate the following hazards.[5][6][7]

Property Value / Classification Source Analogue(s)
Molecular Formula C₇H₄ClFO₂N/A
Molecular Weight 174.56 g/mol N/A
Appearance Likely a solid at room temperature[8]
GHS Hazard Class Skin Corrosion/Irritation, Category 2 [5][6][7]
Serious Eye Damage/Irritation, Category 2 [5][6][7]
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation) [5][6][7]
Hazard Statements H315: Causes skin irritation[5][7]
H319: Causes serious eye irritation[5][7]
H335: May cause respiratory irritation[5][7]

The Causality Behind Disposal Choices: A Risk-Based Rationale

Understanding why a specific disposal protocol is necessary is the foundation of a robust safety culture. Simply following steps without appreciating the underlying risks can lead to critical errors.

The Persistence of Halogenated Organics: The carbon-chlorine and carbon-fluorine bonds in this molecule are strong, making it resistant to natural degradation.[9][10] Improper disposal can lead to the accumulation of these persistent organic pollutants (POPs) in soil and water systems, posing a long-term threat to ecosystems.[2][4][9]

The Imperative of High-Temperature Incineration: The recommended disposal method for halogenated waste is controlled, high-temperature incineration. This is not merely about destruction but about ensuring complete mineralization. Inadequate incineration temperatures or conditions can lead to the formation of highly toxic and carcinogenic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, disposal must be handled by a licensed and certified hazardous waste facility equipped with the appropriate technology and scrubbers to neutralize acidic gases (like HCl and HF) formed during combustion.

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins the moment the chemical is used. Adherence to these handling protocols is non-negotiable.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] Ensure an eyewash station and safety shower are readily accessible.[6][11]

  • Personal Protective Equipment (PPE): Wear the following mandatory PPE:

    • Gloves: Nitrile or neoprene gloves. Always inspect gloves for tears or holes before use.

    • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[11]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Waste Segregation:

    • Dedicate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Solid Waste."

    • Crucially, do NOT mix this waste with non-halogenated organic waste or other waste streams. [12] Mixing waste streams complicates the disposal process, increases costs, and can create unforeseen chemical hazards.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and kept closed when not in use.[13]

Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the decision-making and procedural steps for disposing of waste generated from this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A Waste Generation (e.g., residual solid, contaminated wipes) B Segregate into Dedicated HALOGENATED SOLID WASTE Container A->B D Decontaminate Equipment (e.g., spatulas, glassware) with appropriate solvent A->D Associated Equipment C Ensure Container is: 1. Properly Labeled 2. Tightly Sealed 3. Stored in a Ventilated Area B->C F Store Waste Container in Central Hazardous Waste Accumulation Area C->F E Collect rinsate as HALOGENATED LIQUID WASTE D->E E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Contractor F->G H Final Disposal via High-Temperature Incineration at a Licensed Facility G->H caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Detailed Disposal Protocol:

  • Immediate Containment: At the point of use, place all solid waste, including residual product and contaminated items (e.g., weighing paper, wipes), directly into the designated "Halogenated Organic Solid Waste" container.

  • Equipment Decontamination: Decontaminate any non-disposable items (glassware, spatulas) that have come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone or ethanol). This rinsate is now hazardous and must be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

  • Container Management: Keep waste containers securely sealed when not in active use.[12][14] Store them in a designated satellite accumulation area within the lab, away from incompatible materials.[13]

  • Facility Transfer: Once the container is full or ready for disposal, transfer it to your institution's central hazardous waste storage area, following all internal safety protocols.

  • Professional Disposal: The disposal of the sealed container must be managed by your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[6][15] Explicitly declare the contents as halogenated organic waste to ensure it is routed to the correct disposal facility for high-temperature incineration.[6][7]

Emergency Procedures: Spill Management

Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.

Small Spill (e.g., <1 gram in a fume hood):

  • Alert & Restrict: Alert personnel in the immediate area. Ensure the fume hood sash is kept at the lowest practical height.

  • Don PPE: If not already wearing it, don your full PPE (lab coat, goggles, gloves).

  • Contain & Absorb: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand.[13][16] Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into the "Halogenated Organic Solid Waste" container.[14]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the wipe in the waste container.

  • Report: Report the incident to your lab supervisor or EHS department, as per your institution's policy.

Large Spill (e.g., >1 gram or outside a fume hood):

  • EVACUATE: Immediately evacuate the laboratory. Do not attempt to clean it up yourself.

  • ALERT: Alert your lab supervisor and your institution's EHS or emergency response team. Pull the fire alarm if there is any risk of fire or airborne exposure.

  • ISOLATE: Close the laboratory doors to contain the spill.

  • AWAIT RESPONSE: Await the arrival of trained emergency personnel to manage the cleanup.

By adhering to this comprehensive guide, you not only ensure compliance and safety but also actively participate in the responsible stewardship of scientific materials.

References

  • Disposal Methods for Chlorinated Arom
  • Organic fluorine chemicals. Cary Institute of Ecosystem Studies.
  • What Are Fluorocarbons, and Are They Toxic?. Tex Tech Industries.
  • 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO. PubChem.
  • Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Fluorinated chemicals need stricter control.
  • The Rise and Risks of Fluorinated Pesticides.
  • 2-Fluoro-6-hydroxybenzaldehyde | 38226-10-7. Sigma-Aldrich.
  • 2-Chloro-3-hydroxybenzaldehyde. Apollo Scientific.
  • SAFETY DATA SHEET - Benzaldehyde, 2-chloro-6-fluoro-. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Chloro-4-hydroxybenzaldehyde. Fisher Scientific.
  • 2-Chloro-6-fluorobenzaldehyde - Wikipedia. Wikipedia.
  • 2-Fluoro-6-hydroxybenzaldehyde. Apollo Scientific.
  • 2-Chloro-3-hydroxybenzaldehyde | 56962-10-8. Benchchem.
  • Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis Online.
  • BENZALDEHYDE EXTRA PURE. Loba Chemie.
  • BENZALDEHYDE. Chemstock.
  • BENZALDEHYDE. Techno PharmChem.
  • 3-Fluoro-2-hydroxybenzaldehyde - SAFETY D
  • Aldrich W212709 - SAFETY D
  • 5 - SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.